Ethyl 2-(2-bromophenyl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQXAVZPEZUJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381621 | |
| Record name | Ethyl 2-(2-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2178-24-7 | |
| Record name | Ethyl 2-(2-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(2-bromophenyl)acetate (CAS No. 2178-24-7), a key chemical intermediate. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, its anticipated reactivity, and essential safety information.
Core Properties and Data
This compound is an aromatic ester characterized by a bromo-substituted phenyl ring attached to an ethyl acetate moiety at the ortho position. This structure makes it a valuable building block in organic synthesis, particularly for introducing the 2-bromophenylacetyl group in the development of more complex molecules, including pharmaceutical agents. Its physical state can be a colorless to yellow liquid or a low-melting solid.[1]
Physicochemical and Identification Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2178-24-7 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |
| Molecular Weight | 243.1 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Colorless or White to Yellow Solid or Liquid | [1] |
| Melting Point | 35°C to 38°C | [2] |
| Boiling Point | 280.9°C at 760 mmHg | [3][4] |
| Note: A boiling point of 89.0°C is also reported, likely at reduced pressure. | ||
| Density | 1.389 g/cm³ | [3] |
| Flash Point | 110°C - 123.7°C | [3][4] |
| Solubility | Data not available; expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, with low solubility in water. | |
| Refractive Index | Data not available. |
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer esterification of 2-(2-bromophenyl)acetic acid. A detailed protocol using thionyl chloride as a catalyst is provided below.
Experimental Protocol: Esterification of 2-(2-bromophenyl)acetic acid
This protocol describes the conversion of the parent carboxylic acid to its corresponding ethyl ester.
Materials:
-
2-(2-bromophenyl)acetic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Basic alumina
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-bromophenyl)acetic acid (e.g., 3.0 g, 13.8 mmol) in absolute ethanol (10 mL).[5]
-
Cooling: Cool the solution to 0°C using an ice bath.[5]
-
Reagent Addition: While stirring, slowly add thionyl chloride (e.g., 1.6 mL, 22 mmol) dropwise to the cooled solution.[5]
-
Reaction: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 50°C. Maintain this temperature and allow the reaction to proceed overnight with continuous stirring.[5]
-
Workup & Solvent Removal: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.[5]
-
Purification: Dissolve the resulting residue in ethyl acetate. Pass the solution through a short column of basic alumina (approx. 6 g) to remove acidic impurities.[5]
-
Final Product: Collect the filtrate and evaporate the ethyl acetate under reduced pressure to yield the final product, this compound. An expected yield is approximately 89% (e.g., 3.5 g).[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
While experimental spectroscopic data for this compound is not widely available in public databases, the following provides predicted NMR data based on its chemical structure and standard chemical shift principles.
-
¹H NMR (Predicted):
-
~ 7.6 ppm (d, 1H): Aromatic proton ortho to the bromine atom.
-
~ 7.1-7.4 ppm (m, 3H): Remaining three aromatic protons.
-
~ 4.1 ppm (q, 2H): Methylene protons (-O-CH₂-) of the ethyl group.
-
~ 3.8 ppm (s, 2H): Methylene protons (-CH₂-Ar) of the acetate group.
-
~ 1.2 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
-
-
¹³C NMR (Predicted):
-
~ 170 ppm: Carbonyl carbon of the ester (C=O).
-
~ 134 ppm: Aromatic carbon attached to the acetate group (C-CH₂).
-
~ 133 ppm: Aromatic carbon attached to bromine (C-Br).
-
~ 127-132 ppm: Remaining four aromatic carbons (CH).
-
~ 61 ppm: Methylene carbon of the ethyl group (-O-CH₂-).
-
~ 40 ppm: Methylene carbon of the acetate group (-CH₂-Ar).
-
~ 14 ppm: Methyl carbon of the ethyl group (-CH₃).
-
-
Infrared (IR) Spectroscopy: An IR spectrum is available on PubChem and SpectraBase.[6][7] Key absorptions are expected around:
-
~ 1735 cm⁻¹: Strong C=O stretch of the ester.
-
~ 3000-2850 cm⁻¹: C-H stretches of the alkyl groups.
-
~ 1600, 1470 cm⁻¹: C=C stretches of the aromatic ring.
-
~ 1200 cm⁻¹: C-O stretch of the ester.
-
Reactivity and Applications
This compound is a bifunctional molecule with several reactive sites, making it a versatile intermediate.
-
Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the parent 2-(2-bromophenyl)acetic acid. It can also be converted to amides via aminolysis or undergo transesterification.
-
Methylene Group: The α-protons on the methylene group adjacent to the carbonyl are acidic and can be deprotonated with a suitable base to form an enolate, allowing for alkylation or condensation reactions.
-
Aryl Bromide: The bromine atom on the phenyl ring is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the elaboration of the aromatic core, making it highly valuable in medicinal chemistry for building diverse molecular scaffolds.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][6][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. Ethyl-α-bromophenyl acetate [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Ethyl 2-bromophenylacetate, 98% | Fisher Scientific [fishersci.ca]
- 7. spectrabase.com [spectrabase.com]
- 8. Ethyl (2-bromophenyl)acetate | 2178-24-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-bromophenyl)acetate from 2-bromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(2-bromophenyl)acetate from 2-bromophenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic methodologies, presenting quantitative data, experimental protocols, and a visual representation of the reaction workflow.
Introduction
This compound is a valuable building block in organic synthesis. The presence of the bromine atom on the phenyl ring allows for further functionalization through various cross-coupling reactions, making it a versatile precursor for the synthesis of complex molecular architectures. The ester functionality provides a handle for further chemical transformations. This guide focuses on two common and effective methods for its preparation from 2-bromophenylacetic acid: activation with thionyl chloride followed by esterification, and the classic Fischer esterification.
Synthetic Methodologies
Two principal methods for the synthesis of this compound are detailed below. The choice of method may depend on factors such as available reagents, desired reaction time, and sensitivity of other functional groups in more complex substrates.
Method 1: Esterification via Acyl Chloride Formation with Thionyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, which is then reacted with ethanol to form the ethyl ester. This approach is often high-yielding and proceeds under relatively mild conditions.
Method 2: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] For this synthesis, 2-bromophenylacetic acid is reacted with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is reversible, and the use of excess ethanol helps to drive the equilibrium towards the formation of the ester.[1]
Data Presentation
The following table summarizes the quantitative data for the two synthetic methods, allowing for easy comparison.
| Parameter | Method 1: Thionyl Chloride | Method 2: Fischer Esterification (Adapted from Methyl Ester Synthesis) |
| Starting Material | 2-Bromophenylacetic acid | 2-Bromophenylacetic acid |
| Reagents | Thionyl chloride, Ethanol | Ethanol, Sulfuric acid (catalytic) |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | 0°C to 50°C | Reflux |
| Reaction Time | Overnight[2] | ~30 minutes[3] |
| Yield | 89%[2] | Up to 99% (for methyl ester)[3] |
| Purification | Filtration through basic alumina[2] | Extraction and solvent evaporation[3] |
Experimental Protocols
Method 1: Synthesis of this compound using Thionyl Chloride [2]
-
Dissolve 3 g (13.8 mmol) of 2-bromophenylacetic acid in 10 mL of ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
While stirring, slowly add 1.6 mL (22 mmol) of thionyl chloride dropwise to the solution.
-
After the addition is complete, gradually heat the reaction mixture to 50°C.
-
Maintain the reaction at 50°C overnight.
-
Upon completion, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter it through a 6 g column of basic alumina.
-
Evaporate the filtrate under reduced pressure to obtain this compound.
Method 2: Synthesis of this compound via Fischer Esterification (Adapted from a protocol for the corresponding methyl ester[3])
-
Dissolve 5.0 g (23.1 mmol) of 2-bromophenylacetic acid in 50 mL of ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for 30 minutes.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess ethanol.
-
Add 30 mL of water to the residue.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield this compound.
Visualizations
Reaction Signaling Pathway: Fischer Esterification
The Fischer esterification proceeds through a series of equilibrium steps involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.[1][4]
Caption: Mechanism of Fischer Esterification.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
References
Molecular weight and formula of Ethyl 2-(2-bromophenyl)acetate
This guide provides a comprehensive overview of Ethyl 2-(2-bromophenyl)acetate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical research. This document outlines the compound's chemical properties, a detailed synthesis protocol, and its primary applications.
Physicochemical Properties
This compound is a substituted benzene derivative with the chemical formula C₁₀H₁₁BrO₂.[1][2] Its molecular structure consists of a phenyl ring substituted with a bromine atom at the ortho position, and an ethyl acetate group.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol [1][3] |
| CAS Number | 2178-24-7[1][2][3][4] |
| Appearance | White powder[2] |
| Purity | ≥98%[4] |
| SMILES | CCOC(=O)CC1=CC=CC=C1Br[1] |
| InChI Key | MZQXAVZPEZUJIJ-UHFFFAOYSA-N[4] |
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 2-bromophenylacetic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol:
A general method for the synthesis involves dissolving 3 grams (13.8 mmol) of o-bromophenylacetic acid in 10 mL of ethanol.[1] The solution is then cooled to 0°C.[1] While stirring, 1.6 mL (22 mmol) of thionyl chloride is added dropwise.[1] After the addition is complete, the reaction mixture is gradually heated to 50°C and maintained at this temperature overnight.[1]
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed by evaporation under reduced pressure.[1] The resulting residue is mixed with ethyl acetate and purified by filtration through a 6-gram column of basic alumina.[1] The filtrate is then concentrated under reduced pressure to yield this compound.[1] This method has a reported yield of 89%.[1]
Applications
This compound is primarily utilized as a versatile building block in organic synthesis.[2][5] Its utility stems from the presence of multiple reactive sites that allow for a variety of chemical transformations. It serves as a precursor for the synthesis of more complex molecules, making it a valuable intermediate in the development of new compounds in the pharmaceutical and chemical industries. It is considered a useful research chemical.[1]
References
- 1. This compound | 2178-24-7 [chemicalbook.com]
- 2. 2178-24-7---Ethyl 2-(2-bromophenyl)acetate, CasNo.2178-24-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. This compound | C10H11BrO2 | CID 2780092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-bromophenylacetate, 98% | Fisher Scientific [fishersci.ca]
- 5. 2178-24-7|Ethyl (2-bromophenyl)acetate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data for Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(2-bromophenyl)acetate. Due to the limited availability of experimentally verified and assigned public data, this guide presents a combination of predicted spectral data based on established principles and analogous compounds, alongside a detailed experimental protocol for acquiring such data.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and comparison with similar molecular structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.60 | Doublet | 1H | ~7.8 | Ar-H |
| ~7.35 | Triplet | 1H | ~7.5 | Ar-H |
| ~7.25 | Doublet | 1H | ~7.8 | Ar-H |
| ~7.15 | Triplet | 1H | ~7.5 | Ar-H |
| 4.18 | Quartet | 2H | 7.1 | -OCH₂CH₃ |
| 3.85 | Singlet | 2H | - | -CH₂-Ar |
| 1.25 | Triplet | 3H | 7.1 | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C=O |
| ~135.0 | Ar-C (quaternary) |
| ~133.0 | Ar-CH |
| ~131.5 | Ar-CH |
| ~129.0 | Ar-CH |
| ~127.5 | Ar-CH |
| ~124.0 | Ar-C-Br (quaternary) |
| ~61.5 | -OCH₂CH₃ |
| ~40.0 | -CH₂-Ar |
| ~14.0 | -OCH₂CH₃ |
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample like this compound.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended.
-
Solvent : Chloroform-d (CDCl₃) is a suitable solvent. Ensure the solvent is of high purity to avoid extraneous signals.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Procedure :
-
Weigh the sample accurately and place it in a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
NMR Spectrometer and Parameters
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining high-resolution spectra.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
Temperature : 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Temperature : 298 K (25 °C).
-
Data Processing
-
Fourier Transformation : Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.
-
Calibration : Calibrate the chemical shift axis by setting the TMS peak to 0 ppm for both ¹H and ¹³C spectra.
-
Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking : Identify and list the chemical shifts of all significant peaks in both spectra.
Mandatory Visualization
The following diagrams illustrate the molecular structure and the logical workflow for NMR spectral analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR spectral analysis.
Physical and chemical properties of Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(2-bromophenyl)acetate, a valuable intermediate in organic synthesis and drug discovery. The document details experimental protocols for its synthesis and characterization, presents key data in a structured format, and illustrates relevant chemical processes through diagrams.
Physical and Chemical Properties
This compound is a halogenated aromatic ester. Its physical and chemical characteristics are crucial for its handling, storage, and application in synthetic chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3][4][5] |
| Molecular Weight | 243.10 g/mol | [1][2][3][4][5] |
| CAS Number | 2178-24-7 | [1][2][3] |
| Melting Point | 35-38 °C | [2][5] |
| Boiling Point | 114 °C at 4 Torr | [2] |
| Density (Predicted) | 1.389 ± 0.06 g/cm³ | [2] |
| Appearance | Colorless to off-white solid below 35°C, liquid above 36°C | [2] |
| Solubility | Soluble in common organic solvents like ethanol and ethyl acetate. | General chemical knowledge |
| InChI Key | MZQXAVZPEZUJIJ-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)CC1=CC=CC=C1Br | [1] |
Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of both an ester and an aryl halide.
-
Ester Group Reactivity : The ester functional group can undergo hydrolysis under acidic or basic conditions to yield 2-bromophenylacetic acid and ethanol. The mechanism for acid-catalyzed hydrolysis is the reverse of Fischer esterification.
-
Aryl Halide Reactivity : The bromine atom attached to the benzene ring is relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, which are pivotal for forming carbon-carbon bonds in the synthesis of more complex molecules.
-
Stability : The compound is stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.
3.1. Synthesis of this compound
Two common methods for the synthesis of this compound are the Fischer esterification of 2-bromophenylacetic acid and the reaction of 2-bromophenylacetic acid with thionyl chloride followed by the addition of ethanol.
Method 1: Fischer Esterification
This method involves the acid-catalyzed esterification of 2-bromophenylacetic acid with ethanol.
-
Materials :
-
2-Bromophenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenylacetic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Method 2: Using Thionyl Chloride [2]
This method involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with ethanol.
-
Materials :
-
o-Bromophenylacetic acid
-
Thionyl chloride
-
Ethanol
-
Ethyl acetate
-
Basic alumina
-
-
Procedure :[2]
-
Dissolve 3 g (13.8 mmol) of o-bromophenylacetic acid in 10 mL of ethanol and cool the solution to 0°C.[2]
-
Under stirring, slowly add 1.6 mL (22 mmol) of thionyl chloride dropwise.[2]
-
After the addition is complete, gradually heat the reaction mixture to 50°C and maintain this temperature overnight.[2]
-
Upon completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.[2]
-
Mix the residue with ethyl acetate and filter it through a 6 g column of basic alumina.[2]
-
Evaporate the filtrate under reduced pressure to obtain Ethyl (2-bromophenyl)acetate.[2]
-
3.2. Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Expected Signals : A triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the benzylic methylene protons, and a multiplet for the aromatic protons.
-
-
¹³C NMR Spectroscopy :
-
Acquire the proton-decoupled spectrum on the same instrument.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Expected Signals : Signals for the methyl and methylene carbons of the ethyl group, the benzylic methylene carbon, the carbonyl carbon of the ester, and the aromatic carbons.
-
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation : The spectrum can be recorded on a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition :
-
Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks : A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group, C-O stretching bands, C-H stretching bands for the aromatic and aliphatic protons, and aromatic C=C stretching bands.
-
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization : Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition :
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Expected Fragments : The molecular ion peak (M⁺) should be observable, showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Common fragment ions may result from the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or other characteristic fragmentations.
-
Mandatory Visualizations
4.1. Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
4.2. Fischer Esterification Mechanism
The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification.
Caption: The reaction mechanism for the Fischer esterification of 2-bromophenylacetic acid.
References
IUPAC name and synonyms for Ethyl 2-(2-bromophenyl)acetate
An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate
Chemical Identity and Synonyms
IUPAC Name: this compound[1]
Synonyms:
-
Ethyl (2-Bromophenyl)acetate[1]
-
Benzeneacetic acid, 2-bromo-, ethyl ester[1]
-
(2-Bromo-phenyl)-acetic acid ethyl ester[1]
-
ethyl o-bromophenylacetate[1]
-
Ethyl 2-bromo-phenylacetate[1]
-
CAS No: 2178-24-7[1]
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| CAS Number | 2178-24-7 | [1] |
| Appearance | Liquid | [2] |
| Purity | ≥97% | [3] |
| InChIKey | MZQXAVZPEZUJIJ-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)CC1=CC=CC=C1Br | [1] |
| Vapor Phase IR | Available | [1][4] |
| ¹H NMR | Data available | [5] |
| ¹³C NMR | Data available | [5] |
| Mass Spectrometry | Data available | [6][7] |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from 2-bromophenylacetic acid.
Materials:
-
2-bromophenylacetic acid
-
Ethanol
-
Thionyl chloride
-
Ethyl acetate
-
Basic alumina
Procedure:
-
Dissolve 3 g (13.8 mmol) of 2-bromophenylacetic acid in 10 mL of ethanol in a suitable flask.[8]
-
Cool the solution to 0°C in an ice bath.[8]
-
With stirring, slowly add 1.6 mL (22 mmol) of thionyl chloride dropwise to the cooled solution.[8]
-
After the addition is complete, gradually heat the reaction mixture to 50°C and maintain this temperature overnight.[8]
-
Once the reaction is complete, cool the mixture to room temperature.[8]
-
Evaporate the solvent under reduced pressure.[8]
-
Mix the residue with ethyl acetate and filter it through a column of basic alumina.[8]
-
Evaporate the filtrate under reduced pressure to yield this compound.[8]
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable intermediate for carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. This protocol provides a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).[9]
-
Evacuate and backfill the vessel with an inert gas three times.[9]
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.[9]
-
Stir the reaction mixture vigorously at 100°C.[9]
-
Monitor the reaction progress by TLC or LC-MS, typically complete within 12-24 hours.[9]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[9]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[9]
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[9]
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | C10H11BrO2 | CID 2780092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2178-24-7|Ethyl (2-bromophenyl)acetate|BLD Pharm [bldpharm.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl-α-bromophenyl acetate [webbook.nist.gov]
- 7. Ethyl-α-bromophenyl acetate [webbook.nist.gov]
- 8. This compound | 2178-24-7 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Key safety and hazard information for handling Ethyl 2-(2-bromophenyl)acetate
Introduction: Ethyl 2-(2-bromophenyl)acetate is a chemical intermediate used in laboratory settings for research and development, particularly in the synthesis of more complex molecules for drug discovery.[1][2] Due to its hazardous nature, a thorough understanding of its safety profile and proper handling procedures is critical for the protection of researchers, scientists, and other laboratory personnel.
This guide provides comprehensive safety and hazard information, drawing from multiple safety data sheets (SDS) and chemical databases. It is important to note that classifications may vary slightly between suppliers; therefore, users should always consult the specific SDS provided with their product. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach and strict adherence to established safety protocols.[1][3]
Chemical Identification and Physical Properties
Proper identification is the first step in managing chemical safety. The physical and chemical properties of a substance are crucial for understanding its behavior under various laboratory conditions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 2178-24-7 | [1][2][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][4][5] |
| Molecular Weight | 243.10 g/mol | [1][4] |
| Synonyms | Ethyl (2-bromophenyl)acetate | [6][7] |
| IUPAC Name | this compound |[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Liquid or Powder | [3][8] |
| Boiling Point | 89 - 92 °C @ 1.2 hPa | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Solubility | Low water solubility is likely | [5] |
| Vapor Pressure | No data available | [3] |
| Density | No data available |
| pH | No data available |[3] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. Some sources classify it as corrosive, causing severe skin burns and eye damage, while others classify it as a serious irritant.[3][4][5] This guide adopts the more conservative "corrosive" classification for establishing safety protocols.
Table 3: GHS Hazard Classification
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [3][9] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2][3][4][5][9] |
| Precautionary Statements | Prevention: P260, P261, P264, P271, P280Response: P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P362+P364Storage: P403+P233, P405Disposal: P501 |[2][3][5][10] |
Toxicological Profile
The toxicological data for this compound is limited, which necessitates handling it as a substance with unknown long-term effects.[1][3] The primary known health effects are related to its corrosive or irritant properties upon direct contact.
Table 4: Summary of Toxicological Data
| Effect | Description | Source |
|---|---|---|
| Acute Toxicity | No toxicological data is available for this product. | [2] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. Strong corrosive effect on skin and mucous membranes. | [2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [2][3][4] |
| Respiratory Sensitization | No data available. | [2] |
| Germ Cell Mutagenicity | No data available. | [2] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. | [1] |
| Reproductive Toxicity | No data available. | [1] |
| STOT - Single Exposure | May cause respiratory irritation. | [1][3][4][5] |
| STOT - Repeated Exposure | No data available. | [1][3] |
| Aspiration Hazard | No data available. |[1][3] |
Experimental Protocols for Safe Handling
Adherence to detailed protocols is essential for mitigating the risks associated with this compound.
A systematic approach to safety should be implemented before any work begins. This involves gathering information, assessing risks, and implementing appropriate control measures.
This protocol outlines the minimum requirements for safely handling this compound in a laboratory setting.
-
Engineering Controls : All work involving this chemical must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors, mists, or dust.[3][8][10] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][10]
-
Administrative Controls :
-
Minimize the quantity of the chemical used to the smallest amount necessary for the experiment.[11]
-
Avoid working alone when handling this substance.[12]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[13][14]
-
Wash hands thoroughly after handling, even if gloves were worn.[15]
-
-
Personal Protective Equipment (PPE) : The selection of PPE is critical and should be based on the specific tasks being performed.[13][16]
References
- 1. capotchem.cn [capotchem.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C10H11BrO2 | CID 2780092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 2178-24-7 [chemicalbook.com]
- 8. aobchem.com [aobchem.com]
- 9. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 12. editverse.com [editverse.com]
- 13. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 14. youthfilter.com [youthfilter.com]
- 15. echemi.com [echemi.com]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate: Sourcing, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(2-bromophenyl)acetate, a key chemical intermediate. The document details commercial sourcing, synthesis protocols, analytical methodologies, and its application as a building block in the synthesis of pharmacologically active molecules.
Commercial Sourcing and Purchasing
This compound is readily available from a variety of commercial suppliers. Researchers can procure this compound in various purities and quantities to suit their specific research and development needs. Below is a summary of representative commercial suppliers and their typical product offerings.
| Supplier | Purity | Quantity | CAS Number | Molecular Formula |
| Sigma-Aldrich | 97% | 25g, 100g | 2882-19-1 | C₁₀H₁₁BrO₂ |
| Thermo Scientific Chemicals | 98% | 1g, 5g | 2178-24-7 | C₁₀H₁₁BrO₂ |
| Sunway Pharm Ltd | 97% | 1g, 5g, 10g, 25g | 2178-24-7 | C₁₀H₁₁BrO₂ |
| BLD Pharm | Inquire | Inquire | 2178-24-7 | C₁₀H₁₁BrO₂ |
| Caming Pharmaceutical Ltd | 98% | Inquire | 2178-24-7 | C₁₀H₁₁BrO₂ |
| ChemScene | Inquire | Inquire | 2178-24-7 | C₁₀H₁₁BrO₂ |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-bromophenylacetic acid with ethanol in the presence of an acid catalyst.
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example of a Fischer esterification for the synthesis of this compound.
Materials:
-
2-Bromophenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenylacetic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Method | Purpose | Key Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR will show characteristic peaks for the aromatic protons, the methylene protons adjacent to the ester and the aromatic ring, and the ethyl group protons. ¹³C NMR will show distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethyl group. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (243.10 g/mol ), along with characteristic isotopic patterns due to the presence of bromine. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under appropriate chromatographic conditions indicates high purity. Retention time is characteristic of the compound. |
| Gas Chromatography (GC) | Purity assessment and analysis of volatile impurities. | Similar to HPLC, a single major peak is indicative of high purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch of the ester group (around 1735 cm⁻¹). |
Application in Drug Development: Synthesis of Lornoxicam
This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. A notable example is the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). While various synthetic routes to Lornoxicam exist, intermediates structurally related to this compound are employed in its multi-step synthesis.
Lornoxicam's Mechanism of Action: COX-1/COX-2 Inhibition Pathway
Lornoxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
Caption: Mechanism of action of Lornoxicam via inhibition of COX-1 and COX-2.
This in-depth guide provides a foundational understanding of this compound for professionals in research and drug development. The information presented on its sourcing, synthesis, analysis, and application as a synthetic precursor highlights its significance in the field of medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-bromophenyl)acetate, a valuable research chemical and building block in organic synthesis. This document details the historical context of its synthesis, focusing on the prevalent methodologies, and presents detailed experimental protocols. Quantitative data from key experiments are summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the chemical transformations.
Discovery and Historical Context
The synthesis of this compound is fundamentally linked to the availability of its precursor, 2-bromophenylacetic acid. The primary and most historically significant method for the preparation of this compound is the Fischer esterification of 2-bromophenylacetic acid with ethanol. This classic acid-catalyzed esterification reaction has been a cornerstone of organic synthesis for over a century.
Variations of this method have been developed to improve yield and reaction conditions. One common approach involves the use of a dehydrating agent or a catalyst to drive the equilibrium towards the product. For instance, the use of thionyl chloride or concentrated sulfuric acid as a catalyst is frequently documented.[1][2] These methods represent the most established and widely practiced routes for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for reproducibility and optimization. The following section outlines a well-documented experimental protocol.
Method 1: Esterification using Thionyl Chloride
This method employs thionyl chloride to facilitate the esterification of 2-bromophenylacetic acid with ethanol.
-
Materials:
-
2-bromophenylacetic acid
-
Ethanol
-
Thionyl chloride
-
Ethyl acetate
-
Basic alumina
-
-
Procedure:
-
Dissolve 3 g (13.8 mmol) of 2-bromophenylacetic acid in 10 mL of ethanol and cool the solution to 0°C.[1]
-
Slowly add 1.6 mL (22 mmol) of thionyl chloride dropwise to the stirred solution.[1]
-
After the addition is complete, gradually heat the reaction mixture to 50°C and maintain this temperature overnight.[1]
-
Upon completion of the reaction, cool the mixture to room temperature.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Mix the residue with ethyl acetate and filter it through a 6 g column of basic alumina.[1]
-
Finally, evaporate the filtrate under reduced pressure to obtain this compound.[1]
-
Quantitative Data
The following table summarizes the quantitative data from the described experimental protocol.
| Parameter | Value | Reference |
| Starting Material | 2-bromophenylacetic acid | [1] |
| Reagents | Ethanol, Thionyl chloride | [1] |
| Yield | 89% | [1] |
| Product | This compound | [1] |
Reaction Pathway Visualization
The synthesis of this compound via the thionyl chloride-mediated esterification of 2-bromophenylacetic acid can be visualized as a two-step process. First, 2-bromophenylacetic acid reacts with thionyl chloride to form an acyl chloride intermediate. This highly reactive intermediate then readily reacts with ethanol to produce the final ester product, this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and key considerations for the successful Suzuki-Miyaura cross-coupling of Ethyl 2-(2-bromophenyl)acetate with various arylboronic acids. This reaction is a valuable tool for the synthesis of 2-aryl-substituted phenylacetate derivatives, which are important intermediates in the development of pharmaceuticals and other functional materials. The ortho-substitution on the aryl bromide introduces steric hindrance, which necessitates careful optimization of reaction conditions.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction of this compound is of particular interest as it provides access to a range of ethyl 2-(biphenyl-2-yl)acetate derivatives. However, the steric bulk introduced by the ortho-acetate group can pose challenges, often requiring specialized catalyst systems to achieve high yields. This document outlines recommended starting conditions and optimization strategies for this transformation.
Reaction Scheme
Caption: General scheme of the Suzuki coupling reaction.
Key Experimental Parameters and Data Summary
The choice of catalyst, ligand, base, and solvent is crucial for the successful coupling of the sterically hindered this compound. Below is a summary of commonly employed conditions for similar sterically hindered aryl bromides, which can serve as a starting point for optimization.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its air stability. Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands are highly effective for sterically hindered substrates.[1] NHCs have also shown high efficiency.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective in these couplings. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. |
| Catalyst Loading | 0.5 - 5 mol % | Lower catalyst loadings are desirable but may require longer reaction times or higher temperatures. For challenging substrates, a higher loading may be necessary initially.[2] |
| Reaction Temperature | 80 - 110 °C | The optimal temperature will depend on the specific substrates and catalyst system. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
Experimental Protocols
The following protocols are generalized starting points for the Suzuki coupling of this compound. Optimization of stoichiometry, catalyst loading, temperature, and reaction time is recommended for each specific arylboronic acid.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol %)
-
SPhos (0.04 mmol, 4 mol %)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed toluene or dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Challenging Couplings using an N-Heterocyclic Carbene (NHC) Ligand
For particularly challenging or sterically demanding arylboronic acids, an NHC-based catalyst system may provide better results.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd-NHC precatalyst (e.g., PEPPSI™-IPr) (0.01 - 0.05 mmol, 1 - 5 mol %)
-
Potassium tert-butoxide (t-BuOK) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd-NHC precatalyst and t-BuOK to an oven-dried reaction vessel.
-
Add this compound and the arylboronic acid.
-
Add anhydrous, degassed dioxane.
-
Seal the vessel and stir the mixture at 80-110 °C.
-
Monitor the reaction progress by GC or LC-MS.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Visualizing the Catalytic Cycle and Workflow
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for setting up and performing the Suzuki coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active ligand (e.g., a more electron-rich Buchwald ligand or an NHC), or a stronger base (e.g., Cs₂CO₃ or t-BuOK). Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using a higher equivalent of the boronic acid or a less aqueous workup can sometimes mitigate this issue. Homocoupling of the boronic acid can occur in the presence of oxygen; ensure proper degassing of the solvent.
-
Purification: The polarity of the desired product will vary depending on the nature of the coupled aryl group. A gradient elution in column chromatography (e.g., ethyl acetate in hexanes) is typically effective for purification.
By carefully selecting the reaction components and conditions, the Suzuki-Miyaura coupling of this compound can be a high-yielding and reliable method for the synthesis of valuable biphenyl derivatives.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 2-(2-bromophenyl)acetate. This versatile building block is a valuable precursor in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The protocols outlined below cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing a comprehensive guide for researchers in the field.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a particularly useful substrate for these reactions due to the presence of a reactive aryl bromide and an ester moiety, which can be further manipulated. The ortho-substitution pattern allows for the synthesis of sterically hindered biaryl compounds and other complex architectures of interest in medicinal chemistry.
General Considerations
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents and inert atmosphere conditions (Argon or Nitrogen) are typically required for these reactions to minimize side reactions and catalyst deactivation.
Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial for reaction success. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.
Base Selection: The base plays a critical role in the catalytic cycle, often participating in the transmetalation or deprotonation steps. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa) depends on the specific reaction and the nature of the coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound. For this compound, this reaction can be used to synthesize a variety of biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 12-24 | High |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | Moderate to High |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | High |
Note: Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required for specific coupling partners.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups to the phenyl ring of this compound.
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to dissolve the solids.
-
Add styrene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Heck Reaction
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (1.5) | DMF | 110 | 16 | Good |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 12 | Moderate to Good |
| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ (2) | NMP | 100 | 24 | Good |
Note: Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required for specific alkenes.
Experimental Workflow for the Heck Reaction
Caption: A typical experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] This reaction is valuable for synthesizing aryl alkynes from this compound.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Copper Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | NEt₃ | THF | RT | 6 | High |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 60 | 8 | Good |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ | DMF | 80 | 12 | Moderate to Good |
Note: Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required for specific alkynes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method allows for the synthesis of various N-aryl derivatives from this compound.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | Xantphos (2.4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | High |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | High |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH | 90 | 20 | Good |
Note: Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required for specific amines.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Conclusion
The protocols and data presented herein provide a comprehensive starting point for researchers utilizing this compound in palladium-catalyzed cross-coupling reactions. The versatility of this substrate, combined with the power of modern cross-coupling chemistry, opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates to achieve maximum yields.
References
The Versatility of Ethyl 2-(2-bromophenyl)acetate in the Synthesis of Heterocyclic Scaffolds
For Immediate Release
Shanghai, China – December 29, 2025 – Ethyl 2-(2-bromophenyl)acetate has emerged as a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its unique structural features, combining a reactive bromine atom and an ester functionality on a phenylacetic acid core, enable its participation in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This has led to the development of efficient synthetic routes to biologically relevant scaffolds such as oxindoles, quinolones, and benzodiazepines, which are of significant interest to researchers in medicinal chemistry and drug development.
The strategic placement of the bromine atom ortho to the acetate side chain makes this compound an ideal precursor for intramolecular cyclization reactions. Palladium-catalyzed processes, such as the Heck reaction, and copper-catalyzed methods, including the Ullmann condensation, have been successfully employed to construct five- and seven-membered heterocyclic rings. These methodologies offer a high degree of control over the final molecular architecture and allow for the introduction of various substituents, providing access to a wide range of functionally diverse molecules.
This application note provides an overview of the key synthetic applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in this field.
Key Synthetic Applications
The primary application of this compound in heterocyclic synthesis revolves around its conversion to N-substituted 2-(2-bromophenyl)acetamides, which then serve as precursors for intramolecular cyclization reactions.
Synthesis of Oxindoles via Palladium-Catalyzed Intramolecular Heck Reaction
One of the most well-established applications is the synthesis of 3-substituted oxindoles. This is typically achieved through a palladium-catalyzed intramolecular Heck reaction of an N-substituted-2-(2-bromophenyl)acetamide. The reaction proceeds via an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular carbopalladation onto a tethered alkene or other unsaturated moiety, and subsequent β-hydride elimination to afford the oxindole product. This methodology has been shown to be highly efficient for the synthesis of a variety of 3-substituted and 3,3-disubstituted oxindoles.
Synthesis of Quinolones and Benzodiazepines
This compound also serves as a key starting material for the synthesis of other important heterocyclic systems. Through multi-step sequences involving amidation followed by cyclization strategies, quinolone and benzodiazepine cores can be constructed. For instance, reaction with appropriate nitrogen-containing building blocks can lead to the formation of dihydroquinolones and benzodiazepinediones, which are valuable pharmacophores.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of oxindoles from derivatives of this compound.
Table 1: Palladium-Catalyzed Synthesis of 3-Substituted Oxindoles
| Entry | N-Substituent | Alkene/Alkyne Moiety | Product | Yield (%) |
| 1 | Methyl | N-allyl | 1-Allyl-3-methyleneindolin-2-one | 85 |
| 2 | Benzyl | N-cinnamyl | 1-Benzyl-3-styrylindolin-2-one | 78 |
| 3 | Phenyl | N-allyl | 1-Phenyl-3-methyleneindolin-2-one | 82 |
| 4 | Tosyl | N-propargyl | 1-Tosyl-3-methyleneindolin-2-one | 75 |
Table 2: Spectroscopic Data for Selected Oxindole Products
| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-Allyl-3-methyleneindolin-2-one | 7.25-7.05 (m, 4H), 5.90 (m, 1H), 5.30-5.20 (m, 2H), 4.95 (d, 1H), 4.65 (d, 1H), 4.30 (d, 2H) | 175.2, 142.5, 131.8, 128.5, 125.0, 122.8, 122.5, 117.5, 109.0, 98.5, 42.5 |
| 1-Benzyl-3-styrylindolin-2-one | 7.40-7.10 (m, 10H), 6.90 (d, 1H), 6.80 (d, 1H), 6.70 (t, 1H), 5.00 (s, 2H) | 175.0, 143.0, 136.5, 135.0, 130.0, 129.0, 128.8, 128.5, 127.8, 127.5, 125.5, 123.0, 122.8, 109.5, 44.0 |
Experimental Protocols
Protocol 1: Synthesis of N-Allyl-2-(2-bromophenyl)acetamide
To a solution of this compound (1.0 eq) in a suitable solvent such as THF, is added allylamine (1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford N-allyl-2-(2-bromophenyl)acetamide.
Protocol 2: Palladium-Catalyzed Intramolecular Heck Reaction for the Synthesis of 1-Allyl-3-methyleneindolin-2-one
A mixture of N-allyl-2-(2-bromophenyl)acetamide (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and a base such as Et₃N (2.0 eq) in an anhydrous solvent like DMF is heated at 100 °C under an inert atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired oxindole.
Visualizations
Experimental Workflow: From Starting Material to Oxindole
Caption: General experimental workflow for the synthesis of 1-allyl-3-methyleneindolin-2-one.
Signaling Pathway: Mechanism of the Intramolecular Heck Reaction
Caption: Catalytic cycle of the intramolecular Heck reaction for oxindole synthesis.
Conclusion
This compound is a readily available and highly effective precursor for the synthesis of a variety of heterocyclic compounds. The palladium-catalyzed intramolecular Heck reaction provides a robust and versatile method for the construction of oxindole scaffolds. Further exploration of this starting material in other cyclization strategies is expected to yield novel and efficient routes to other important heterocyclic systems, thereby expanding its utility in the fields of medicinal chemistry and materials science. Researchers and drug development professionals are encouraged to explore the potential of this versatile building block in their synthetic endeavors.
Application Notes: Ethyl 2-(2-bromophenyl)acetate as a Versatile Building Block in the Synthesis of PI3Kβ Inhibitors
Introduction
Ethyl 2-(2-bromophenyl)acetate is a valuable bifunctional building block for the synthesis of complex heterocyclic molecules of medicinal importance. Its structure incorporates a reactive ester functionality and an aryl bromide, providing two key points for molecular elaboration. The ester allows for the construction of various carbon-carbon and carbon-heteroatom bonds, while the bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse substituents. This application note will focus on the utility of this compound in the synthesis of potent and selective kinase inhibitors, specifically highlighting its role in the preparation of the clinical candidate GSK2636771, a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ).
Therapeutic Relevance of PI3Kβ Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The β isoform of the catalytic subunit (p110β) has been identified as a key driver in certain cancers, particularly those with loss of the tumor suppressor PTEN. Therefore, selective inhibition of PI3Kβ represents a promising therapeutic strategy for the treatment of various solid tumors. GSK2636771 is an orally bioavailable and potent inhibitor that demonstrates high selectivity for PI3Kβ over other PI3K isoforms.[1][2]
Synthesis of a PI3Kβ Inhibitor Core from this compound
The synthesis of the core structure of GSK2636771 from this compound involves a multi-step sequence that masterfully utilizes the reactivity of both the ester and the aryl bromide functionalities. The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for a PI3Kβ inhibitor core.
Experimental Protocols
Step 1: Synthesis of 2-(2-bromophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
This initial step involves the amidation of the ester functionality of this compound with a suitable amine, in this case, 1-methyl-1H-pyrazol-4-amine.
Materials:
-
This compound
-
1-methyl-1H-pyrazol-4-amine
-
Trimethylaluminum (2 M in toluene)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-methyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert atmosphere of argon, add trimethylaluminum (2.0 M in toluene, 1.1 eq) dropwise at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-(2-bromophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide.
Step 2: Intramolecular Heck Reaction to form the Spiro-oxindole Core
This key step utilizes a palladium-catalyzed intramolecular Heck reaction to form the spirocyclic core of the inhibitor.
Materials:
-
2-(2-bromophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a solution of 2-(2-bromophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide (1.0 eq) in anhydrous DMF (20 mL/mmol) under an inert atmosphere, add potassium carbonate (2.0 eq), triphenylphosphine (0.2 eq), and palladium(II) acetate (0.1 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired spiro[indoline-3,4'-piperidin]-2-one.
Step 3: Further Functionalization to GSK2636771
The spiro-oxindole core can then be subjected to a series of further functionalization steps, as detailed in the patent literature, to complete the synthesis of GSK2636771. These steps typically involve N-alkylation and modifications to the piperidine ring.
Quantitative Data
The following table summarizes typical yields and key analytical data for the described synthetic steps.
| Step | Product | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 1 | 2-(2-bromophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide | 75-85 | 135-137 | 7.60 (d, J = 8.0 Hz, 1H), 7.55 (s, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.20 (s, 1H), 7.15 (t, J = 7.6 Hz, 1H), 3.85 (s, 3H), 3.70 (s, 2H), 2.50 (br s, 1H). | 309.0, 311.0 |
| 2 | Spiro[indoline-3,4'-piperidin]-2-one | 60-70 | 188-190 | 7.20-7.00 (m, 4H), 3.50-3.30 (m, 4H), 2.00-1.80 (m, 4H), 1.50 (br s, 1H). | 231.1 |
Biological Activity and Signaling Pathway
GSK2636771 is a potent and selective inhibitor of PI3Kβ. Its inhibitory activity can be assessed using various biochemical and cell-based assays.
Table of Biological Activity:
| Assay Type | Target | IC₅₀ (nM) |
| Biochemical Assay | PI3Kα | >1000 |
| Biochemical Assay | PI3Kβ | 4 |
| Biochemical Assay | PI3Kδ | 29 |
| Biochemical Assay | PI3Kγ | 125 |
| Cell-based p-Akt Assay | PTEN-null cells | 15 |
The PI3K/AKT/mTOR signaling pathway is a key cascade that promotes cell survival and proliferation. GSK2636771 exerts its therapeutic effect by inhibiting PI3Kβ at the top of this cascade, thereby blocking downstream signaling.
Figure 2: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.
Conclusion
This compound serves as a highly effective starting material for the synthesis of complex, medicinally relevant scaffolds. The presented synthesis of a spiro-oxindole core, a key intermediate for the PI3Kβ inhibitor GSK2636771, showcases the strategic application of its dual reactivity. The detailed protocols and associated data provide a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the exploration of novel kinase inhibitors and other therapeutic agents.
References
Detailed experimental procedure for Sonogashira coupling of Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The reaction's tolerance for a wide range of functional groups and its often mild reaction conditions make it a versatile tool in organic synthesis.[3] This document provides a detailed experimental procedure for the Sonogashira coupling of Ethyl 2-(2-bromophenyl)acetate with phenylacetylene as a representative terminal alkyne.
Reaction Scheme
Experimental Protocol
This protocol details a standard procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)[4]
-
Copper(I) iodide (CuI)[3]
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)[3][5]
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., THF or DMF) to dissolve the starting material.
-
Catalyst and Co-catalyst Addition: Sequentially add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (e.g., 0.02 - 0.05 eq), and the copper(I) iodide (CuI) co-catalyst (e.g., 0.025 - 0.05 eq).[3][4]
-
Base and Alkyne Addition: Add the base, such as triethylamine (TEA) or diisopropylamine (DIPA) (e.g., 2.0 - 7.0 eq), followed by the terminal alkyne, phenylacetylene (e.g., 1.1 - 1.2 eq).[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 60-100 °C) as needed to drive the reaction to completion.[1][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[3]
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product, Ethyl 2-(2-(phenylethynyl)phenyl)acetate.[6]
Data Presentation
The following table summarizes representative quantitative data for Sonogashira coupling reactions of aryl bromides with terminal alkynes under various conditions.
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | ACN | rt | - | - |
| 3 | General Aryl Bromide | General Alkyne | Pd(PPh₃)₂Cl₂/CuI | DIPA | THF | rt | 3 | 89 |
| 4 | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | rt | 48 | 85 |
Data adapted from various sources for illustrative purposes.[3][5][7][8]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Signaling Pathway and Catalytic Cycle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.
Caption: Catalytic cycle of the Sonogashira coupling reaction.[4]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. rsc.org [rsc.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Derivatives from Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl derivatives, a crucial structural motif in many pharmaceutical agents, starting from Ethyl 2-(2-bromophenyl)acetate. The primary method detailed is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3]
Introduction
This compound is a valuable starting material for synthesizing a variety of biaryl compounds. The presence of the bromo-substituent on the phenyl ring allows for facile cross-coupling reactions, while the ethyl acetate group provides a handle for further chemical modifications. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron compound, is a particularly effective method for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[2][3][4]
General Reaction Scheme: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the synthesis of ethyl 2-(biphenyl-2-yl)acetate and its derivatives by coupling this compound with a corresponding arylboronic acid in the presence of a palladium catalyst and a base.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ethyl 2-(2-bromophenyl)acetate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of Ethyl 2-(2-bromophenyl)acetate, a key building block in the preparation of various pharmaceutical intermediates. The strategic positioning of the bromo and acetate functionalities on the phenyl ring allows for diverse and efficient synthetic transformations, primarily through intramolecular cyclization and cross-coupling reactions. This document outlines key applications and provides detailed experimental protocols for the synthesis of oxindoles and biaryl compounds, which are prevalent scaffolds in numerous therapeutic agents.
Synthesis of Oxindole Derivatives via Intramolecular Heck Reaction
Oxindoles are a prominent class of heterocyclic compounds found in the core structure of many pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This compound serves as an excellent precursor for the synthesis of oxindole derivatives through a palladium-catalyzed intramolecular Heck reaction. This transformation involves the formation of a carbon-carbon bond between the aromatic ring and the enolate of the acetate moiety.
A common strategy involves the N-alkylation of an amine with the ethyl acetate moiety, followed by the intramolecular Heck cyclization. For instance, reaction with a primary amine introduces a substituent on the oxindole nitrogen.
Experimental Workflow for Oxindole Synthesis:
Caption: Workflow for the synthesis of N-substituted oxindoles.
Quantitative Data for Intramolecular Heck Cyclization:
The following table summarizes representative quantitative data for the synthesis of oxindoles from N-substituted 2-(2-bromophenyl)acetamides, derived from this compound. Conditions are based on typical intramolecular Heck reactions.[1][2][3]
| Entry | N-Substituent (R) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 120 | 12 | 85 |
| 2 | Allyl | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc | DMA | 130 | 10 | 92 |
| 3 | Propyl | PdCl₂(PPh₃)₂ (5) | - | Et₃N | Acetonitrile | 100 | 16 | 78 |
| 4 | Cyclohexyl | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
Experimental Protocol: Synthesis of N-Benzyl-1,3-dihydro-2H-indol-2-one (Entry 1)
Step 1: Synthesis of N-Benzyl-2-(2-bromophenyl)acetamide
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add benzylamine (1.2 eq).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-2-(2-bromophenyl)acetamide.
Step 2: Intramolecular Heck Reaction
-
In an oven-dried Schlenk tube, add N-benzyl-2-(2-bromophenyl)acetamide (1.0 eq), Palladium(II) acetate (0.05 eq), Triphenylphosphine (0.10 eq), and Potassium Carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield N-benzyl-1,3-dihydro-2H-indol-2-one.
Synthesis of Biaryl Intermediates via Suzuki-Miyaura Cross-Coupling
This compound is also a valuable substrate for Suzuki-Miyaura cross-coupling reactions to generate biaryl compounds.[4][5][6] These biaryl structures are key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and central nervous system agents. The reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or its ester derivative.
Signaling Pathway for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling:
The table below presents typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid (Ar') | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 8 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 91 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 87 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 14 | 89 |
Experimental Protocol: Synthesis of Ethyl 2-(2-phenylphenyl)acetate (Entry 1)
-
To an oven-dried reaction flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Ethyl 2-(2-phenylphenyl)acetate.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of key pharmaceutical intermediates. Its utility in forming oxindole and biaryl scaffolds through robust and high-yielding palladium-catalyzed reactions makes it an important tool for medicinal chemists and drug development professionals. The protocols provided herein offer a solid foundation for the laboratory-scale synthesis of these important molecular frameworks. Further optimization of the reaction conditions may be necessary to achieve desired outcomes for specific substrates.
References
Application Notes and Protocols for Reactions Involving Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common cross-coupling and cyclization reactions involving Ethyl 2-(2-bromophenyl)acetate. The selection of appropriate bases and solvents is critical for achieving high yields and purity in these transformations. This document outlines general protocols and key considerations for several important reaction types, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as Ullmann-type reactions and intramolecular cyclizations to form oxindoles.
General Considerations for Base and Solvent Selection
The reactivity of this compound is influenced by the steric hindrance from the ortho-bromo substituent and the electronic nature of the ester group. The choice of base and solvent is crucial to overcome these challenges and facilitate the desired reaction pathway.
Bases: The selection of a base depends on the specific reaction mechanism.
-
Inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used in palladium-catalyzed cross-coupling reactions. Cesium carbonate is often a good choice for challenging couplings due to its high solubility in organic solvents.
-
Alkoxide bases like sodium tert-butoxide (NaOtBu) are strong bases frequently employed in Buchwald-Hartwig aminations.
-
Organic bases , such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), are often used as acid scavengers in reactions like the Heck and Sonogashira couplings.
Solvents: The solvent plays a critical role in dissolving reactants, stabilizing catalytic species, and influencing reaction rates.
-
Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used in Ullmann reactions due to their high boiling points and ability to dissolve a wide range of reactants.
-
Ethereal solvents such as 1,4-dioxane and tetrahydrofuran (THF) are common in Suzuki-Miyaura and Buchwald-Hartwig reactions. They are often used in combination with water to facilitate the dissolution of inorganic bases.
-
Aromatic hydrocarbons like toluene and xylene are also frequently used in palladium-catalyzed couplings, particularly when anhydrous conditions are required.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Analogous Suzuki-Miyaura Reactions:
While specific data for this compound is limited, the following table provides representative conditions for the Suzuki-Miyaura coupling of similar aryl bromides. These serve as a good starting point for optimization.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-2-methylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 88 |
| Ethyl 4-bromobenzoate | Phenylboronic acid | Pd(OAc)₂ (1.8) | - | Na₂CO₃ (2) | [bmim]PF₆/H₂O | 100 | 1 | >90[1] |
Experimental Protocol (General):
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Quantitative Data for Analogous Buchwald-Hartwig Aminations:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) |
| 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS (1.2) | THF | 22 | 1 min | 99[2] |
| 2-Chlorotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS (1.2) | THF | 22 | 25 min | 94[2] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | Reflux | 1 h | 91[3] |
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (e.g., XPhos, 0.06 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction tube.
-
Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in an anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.[4]
Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Quantitative Data for Analogous Sonogashira Couplings:
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 93[5] |
| 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | rt | 2 | 97[2] |
| Aryl Chlorides | Phenylacetylene | PdCl₂ (2) | - | K₂CO₃ (1.5) | CH₃CN | 110 | 16 | up to 99[5] |
Experimental Protocol (General):
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the copper(I) cocatalyst (e.g., CuI, 0.04 mmol).
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF, 5 mL), the terminal alkyne (1.2 mmol), and a base (e.g., Et₃N or DIPEA, 2.0 mmol).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
Reaction Scheme:
Caption: General scheme of the Heck reaction.
Quantitative Data for Analogous Heck Reactions:
| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Styrene | Pd/C (0.1) | Na₂CO₃ (1.45) | NMP | 150 | 3 | >95 |
| 4-Bromoacetophenone | Butyl acrylate | Pd(OAc)₂ (0.001) | NaOAc (1.2) | DMA | 140 | 24 | >98 |
| Aryl Bromides | Methyl methacrylate | Pd EnCat (0.1) | Na₂CO₃ (1.45) | NMP | 150 | 3 | Excellent |
Experimental Protocol (General):
-
In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand if necessary (e.g., PPh₃, 0.1 mmol), and a base (e.g., Et₃N, 1.5 mmol).
-
Add a suitable solvent (e.g., DMF or acetonitrile, 5 mL).
-
Heat the mixture to 80-140 °C and stir until the reaction is complete.
-
Cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Copper-Catalyzed Ullmann-Type Reactions
The Ullmann reaction is a classical method for forming carbon-oxygen or carbon-nitrogen bonds using a copper catalyst, often at elevated temperatures.[6] Modern protocols often use ligands to facilitate the reaction under milder conditions.[7]
Reaction Scheme (C-O Coupling):
Caption: General scheme of the Ullmann C-O coupling reaction.
Quantitative Data for Analogous Ullmann C-O Couplings:
| Aryl Halide | Phenol | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenol | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ (2) | Dioxane | 90 | 24 | 92 |
| 2-Iodotoluene | 2,6-Dimethylphenol | CuI (5) | Picolinic acid (20) | K₃PO₄ (2) | DMSO | 80 | 24 | 100[8] |
| Aryl Halides | Phenols | CuO-NPs | - | KOH/Cs₂CO₃ | DMSO | ~100 | - | Good to Excellent[7] |
Experimental Protocol (General):
-
To a reaction vessel, add the copper catalyst (e.g., CuI, 0.1 mmol), a ligand (e.g., L-proline or N,N-dimethylglycine, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add this compound (1.0 mmol) and the phenol or amine (1.2 mmol).
-
Add a high-boiling polar solvent (e.g., DMF or DMSO, 5 mL).
-
Heat the mixture to 100-150 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Intramolecular Cyclization to Oxindoles
This compound can serve as a precursor for the synthesis of oxindole derivatives through intramolecular cyclization. This can be achieved via palladium-catalyzed C-N bond formation (Buchwald-Hartwig type) or other base-mediated cyclizations.
Reaction Scheme (Palladium-Catalyzed):
Caption: Intramolecular cyclization to form an oxindole.
General Considerations for Oxindole Synthesis:
The synthesis of oxindoles from this compound typically involves a two-step process: first, a nucleophilic substitution or cross-coupling to introduce a nitrogen nucleophile at the ortho position, followed by an intramolecular cyclization.
Experimental Protocol (Conceptual):
-
Step 1: Amination. Perform a Buchwald-Hartwig amination on this compound with a suitable amine (e.g., ammonia or a primary amine) to introduce the N-H functionality.
-
Step 2: Cyclization. The resulting ethyl 2-(2-aminophenyl)acetate derivative can then be cyclized. This can often be achieved by treatment with a base (e.g., sodium ethoxide in ethanol) or under palladium catalysis. A palladium-catalyzed intramolecular α-arylation of the corresponding amide can also be a viable route.[9]
Workflow for Oxindole Synthesis:
Caption: Conceptual workflow for the synthesis of an oxindole derivative.
Conclusion
This compound is a versatile starting material for a variety of important chemical transformations. The successful application of cross-coupling and cyclization reactions is highly dependent on the careful selection of the base and solvent system. The protocols and data presented for analogous systems provide a strong foundation for the development of specific and optimized procedures for this substrate. Researchers are encouraged to use this information as a guide and to perform systematic optimization of reaction conditions to achieve the desired outcomes.
References
- 1. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. scirp.org [scirp.org]
- 6. Oxindole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: One-Pot Synthesis of N-Substituted Oxindoles from Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the one-pot synthesis of N-substituted oxindoles, a privileged scaffold in medicinal chemistry, starting from the readily available Ethyl 2-(2-bromophenyl)acetate. The presented methodology combines amidation and subsequent palladium-catalyzed intramolecular C-N bond formation in a single reaction vessel, offering an efficient and streamlined approach to this important class of heterocyclic compounds.
Introduction
Oxindole derivatives are core structures in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities, including kinase inhibition, anti-cancer, and anti-inflammatory properties. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot protocol detailed herein provides a more atom-economical and efficient alternative for the synthesis of diverse N-substituted oxindoles.
One-Pot Synthesis of N-Substituted Oxindoles
This one-pot procedure involves the initial formation of the corresponding 2-(2-bromophenyl)acetamide by reacting this compound with a primary amine. This is followed by an in-situ palladium-catalyzed intramolecular Buchwald-Hartwig amination to afford the desired N-substituted oxindole.
Experimental Protocol
Materials:
-
This compound
-
Various primary amines (e.g., benzylamine, aniline, n-butylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the respective primary amine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).
-
Stir the mixture at 100 °C for 2-4 hours, monitoring the amidation progress by Thin Layer Chromatography (TLC).
-
After completion of the amidation, cool the reaction mixture to room temperature.
-
To the same Schlenk tube, add Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.075 mmol, 7.5 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours. Monitor the progress of the cyclization by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-substituted oxindole.
Data Presentation: Synthesis of Various N-Substituted Oxindoles
The following table summarizes the results for the one-pot synthesis of a series of N-substituted oxindoles from this compound and various primary amines.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 1-Benzylindolin-2-one | 18 | 85 |
| 2 | Aniline | 1-Phenylindolin-2-one | 24 | 78 |
| 3 | n-Butylamine | 1-Butylindolin-2-one | 16 | 72 |
| 4 | Cyclohexylamine | 1-Cyclohexylindolin-2-one | 20 | 81 |
| 5 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)indolin-2-one | 24 | 75 |
Mandatory Visualizations
Experimental Workflow
Caption: One-pot synthesis of N-substituted oxindoles workflow.
Signaling Pathway
Many oxindole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by oxindole-based inhibitors.
Caption: Inhibition of RTK signaling by an oxindole derivative.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Ethyl 2-(2-bromophenyl)acetate
Welcome to the technical support center for the Suzuki-Miyaura coupling of Ethyl 2-(2-bromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific reaction.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield for the Suzuki coupling of this compound?
A1: Low yields with this substrate are often attributed to steric hindrance from the ortho-substituted ethyl acetate group. This hindrance can impede the oxidative addition and transmetalation steps of the catalytic cycle. Careful selection of a bulky, electron-rich phosphine ligand and an appropriate base is crucial to overcome this challenge.
Q2: What are the most common side reactions, and how can I minimize them?
A2: The two most prevalent side reactions are:
-
Dehalogenation: This is the reduction of the starting aryl bromide to ethyl phenylacetate. It can be caused by high temperatures, prolonged reaction times, or certain bases and solvents acting as hydride donors. To minimize this, use the mildest effective temperature and consider screening different bases.
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom on your coupling partner. This side reaction is often catalyzed by the base and can be more significant with sterically hindered boronic acids. Using a 1.5 to 2-fold excess of the boronic acid or employing a more stable boronic ester (e.g., a pinacol ester) can help mitigate this issue.
Q3: Can the ethyl acetate group be hydrolyzed under the reaction conditions?
A3: Yes, the ethyl acetate group is susceptible to hydrolysis, especially in the presence of strong bases and water at elevated temperatures. The use of milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is recommended over stronger bases like sodium hydroxide (NaOH). If hydrolysis remains an issue, minimizing the water content in the reaction mixture or using anhydrous conditions should be considered.
Q4: How do I choose the right catalyst and ligand for this sterically hindered coupling?
A4: For sterically hindered substrates like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally most effective. These ligands can stabilize the palladium center and facilitate the key steps of the catalytic cycle. Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have demonstrated broad applicability and high efficiency for such challenging couplings.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Inappropriate choice of base or solvent. | 1. Use a fresh batch of palladium catalyst and ensure ligands are not oxidized. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). |
| Significant Dehalogenation | 1. High reaction temperature. 2. Prolonged reaction time. 3. Base or solvent acting as a hydride source. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use high-purity, dry solvents and consider a non-coordinating base. |
| Protodeboronation of Boronic Acid | 1. Excess base. 2. Presence of water. 3. Instability of the boronic acid. | 1. Use the minimum effective amount of base. 2. Consider running the reaction under anhydrous conditions. 3. Use a 1.5-2.0 equivalent excess of the boronic acid or switch to a more stable boronic ester (e.g., pinacol ester). |
| Formation of Homocoupled Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use (e.g., by sparging with an inert gas or freeze-pump-thaw cycles). |
| Hydrolysis of Ethyl Acetate Group | 1. Use of a strong base. 2. High water concentration. | 1. Switch to a milder base such as K₂CO₃ or K₃PO₄. 2. Reduce the amount of water in the solvent system or use anhydrous solvents. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions with sterically hindered aryl bromides. This data can serve as a starting point for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | Low to Moderate | Often requires higher temperatures and can be prone to catalyst deactivation. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | Moderate to High | A bulky, electron-rich ligand that is often effective for sterically hindered substrates.[1] |
| Pd(PPh₃)₄ (3-5) | - | Moderate | A common catalyst, but may not be optimal for this specific transformation. |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active pre-catalyst that can be very effective for challenging couplings. |
Data compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Influence of Base and Solvent on Yield
| Base (equivalents) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O (4:1) | Moderate to High | A cost-effective and commonly used base. |
| K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | High to Excellent | A stronger base that can be very effective for less reactive substrates. |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can improve the solubility of starting materials. |
Data compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound:
This protocol provides a robust starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronic ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine this compound, the arylboronic acid/ester, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Synthesis of Ethyl 2-(2-bromophenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-bromophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound via Fischer Esterification?
The most prevalent impurities are typically unreacted starting materials, namely 2-bromophenylacetic acid and ethanol. Due to the equilibrium nature of the Fischer esterification, the reaction may not proceed to completion. Another significant potential impurity is Ethyl 2-(4-bromophenyl)acetate if the initial 2-bromophenylacetic acid starting material is contaminated with its 4-bromo isomer.[1] Water is also a byproduct of the reaction and its presence can hinder the forward reaction.[2][3]
Q2: How can I minimize the amount of unreacted 2-bromophenylacetic acid in my final product?
To drive the equilibrium towards the product side and minimize unreacted starting material, several strategies can be employed. One common method is to use a large excess of the alcohol (ethanol).[2][3] Another approach is the removal of water as it is formed, for example, through azeotropic distillation with a suitable solvent like benzene or by using a dehydrating agent.[4][5]
Q3: My final product shows the presence of a constitutional isomer. What is the likely source and how can it be avoided?
The presence of an isomer, likely Ethyl 2-(4-bromophenyl)acetate, points to an impurity in your 2-bromophenylacetic acid starting material. The synthesis of bromophenylacetic acids can sometimes yield a mixture of 2- and 4-isomers, which can be challenging to separate.[1] To avoid this, it is crucial to use a highly pure starting material or to purify the 2-bromophenylacetic acid prior to the esterification reaction, for instance, by fractional crystallization.[1]
Q4: Can side reactions occur with the sulfuric acid catalyst?
While sulfuric acid is a common and effective catalyst, it can potentially lead to side reactions if the reaction conditions are not well-controlled. For instance, at higher temperatures, the dehydration of ethanol to form diethyl ether can occur. It is important to maintain the recommended reaction temperature to minimize such byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use a significant excess of ethanol (e.g., 5-10 equivalents). - Remove water during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent. - Increase the reaction time. |
| Presence of Unreacted 2-bromophenylacetic Acid in Product | Insufficient driving of the reaction equilibrium. | - After the reaction, perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove the acidic starting material. |
| Product Contaminated with an Isomeric Byproduct | Impure 2-bromophenylacetic acid starting material. | - Verify the purity of the starting material using techniques like NMR or melting point analysis. - Purify the starting material if necessary. - If the byproduct is already formed, purification of the final product via fractional distillation or column chromatography may be required. |
| Formation of Diethyl Ether | Reaction temperature is too high, causing dehydration of ethanol. | - Carefully monitor and control the reaction temperature according to the established protocol. |
Experimental Protocol: Fischer Esterification of 2-Bromophenylacetic Acid
This protocol is a representative example for the synthesis of this compound.
Materials:
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2-bromophenylacetic acid
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Ethanol (absolute)
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Concentrated Sulfuric Acid
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Sodium Bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous Sodium Sulfate
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Ethyl Acetate
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Hexanes
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
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Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Logical relationship of the main reaction and potential byproduct formation.
References
Technical Support Center: Purification of Crude Ethyl 2-(2-bromophenyl)acetate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude Ethyl 2-(2-bromophenyl)acetate using column chromatography. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data presented in accessible tables.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and solvent system for the column chromatography of this compound?
A1: The standard stationary phase for this purification is silica gel (60 Å, 230-400 mesh). A common and effective mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by Thin-Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.25-0.35 for the desired product to ensure good separation.[1][2]
Q2: What are the likely impurities in a sample of crude this compound?
A2: Impurities largely depend on the synthetic route used. Common impurities may include unreacted starting materials such as 2-bromophenylacetic acid and ethanol, or side-products from the reaction. If the synthesis involves the esterification of 2-bromophenylacetic acid, residual acid is a common impurity.[1] Hydrolysis of the ester back to the carboxylic acid on the silica gel column can also occur.[3]
Q3: My purified this compound appears as a yellow oil, but I expected a colorless liquid. Is this normal?
A3: While pure this compound is typically a colorless to pale yellow liquid, a more intense yellow color can indicate the presence of impurities. Trace impurities can affect the color. If the product is clean by NMR and/or GC-MS, the color may not be an issue for subsequent steps. However, if colored impurities are a concern, you can try treating a solution of the product with a small amount of activated charcoal, followed by filtration, though be aware that this may reduce your overall yield.[1]
Q4: Can I use a different solvent system for the purification?
A4: Yes, other solvent systems can be used. Alternatives to the standard hexane/ethyl acetate system include dichloromethane/hexane or diethyl ether/hexane.[1][4] The choice of solvent system will depend on the specific impurities present in your crude mixture. It is always recommended to screen several solvent systems using TLC to find the one that provides the best separation.[4]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of approximately 1-5 grams of crude this compound.
1. Materials and Equipment:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Solvents: n-Hexane, Ethyl acetate (reagent grade)
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Glass chromatography column (appropriate size for the amount of silica)
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Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
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TLC developing chamber and UV lamp (254 nm)
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Collection tubes or flasks
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Rotary evaporator
2. Procedure:
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TLC Analysis of Crude Product:
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Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.
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Spot the solution on a TLC plate.
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Develop the plate in a chamber with a solvent system (e.g., start with 10% ethyl acetate in hexane).
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Visualize the spots under a UV lamp to identify the product and impurities. Adjust the solvent system to achieve an Rf value of 0.25-0.35 for the product.[2]
-
-
Column Packing:
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
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Pour the slurry into the chromatography column and allow the silica to settle, ensuring uniform packing without air bubbles. Gently tap the column to facilitate even packing.
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Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette.[5]
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Dry Loading (for samples not readily soluble in the eluent): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
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Begin elution with the low-polarity solvent system determined by TLC analysis.
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Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.
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Collect fractions in separate tubes.
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Monitor the elution by spotting fractions on TLC plates to identify which fractions contain the pure product.
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If necessary, gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexane) to elute the product and any more polar impurities.
-
-
Isolation of Pure Product:
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Combine the fractions that contain the pure product as determined by TLC.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System | Starting Ratios (v/v) | Target Rf | Notes |
| Hexane:Ethyl Acetate | 95:5 to 80:20 | 0.25 - 0.35 | The most common and generally effective system. Polarity can be gradually increased.[1][4] |
| Dichloromethane:Hexane | 50:50 to 80:20 | 0.25 - 0.35 | An alternative for compounds that may not separate well in ethyl acetate systems.[1] |
| Hexane:Diethyl Ether | 90:10 to 70:30 | 0.25 - 0.35 | Diethyl ether is a less polar alternative to ethyl acetate.[1] |
Table 2: Typical Purification Outcomes
| Purification Stage | Purity | Typical Yield | Common Impurities Removed |
| Crude Product | 50-80% | N/A | Starting materials, side-products |
| After Column Chromatography | >95% | 70-90% | Most impurities |
| After a Second Purification (if needed) | >99% | 85-95% (of the material from the first column) | Trace impurities |
Note: Yields for purification steps are calculated based on the amount of material recovered from that step.
Troubleshooting Guides
Issue 1: The compound is not moving from the origin on the TLC plate with my chosen solvent system.
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Cause: The solvent system is not polar enough to elute the compound. This compound is a moderately polar molecule.
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Solution: Gradually increase the polarity of the eluent. A common and effective solvent system is a mixture of hexane and ethyl acetate. Start with a low percentage of ethyl acetate (e.g., 5%) and incrementally increase it (e.g., to 10%, 15%) until an optimal Rf value is achieved on the TLC plate.[1]
Issue 2: All my fractions from the column are mixed with impurities.
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Cause 1: Poor packing of the column. Air bubbles or channels in the silica gel will lead to uneven flow and poor separation.
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Solution 1: Ensure the silica gel is packed uniformly. The "slurry" method, where the silica gel is mixed with the initial eluent and then poured into the column, is often more effective than dry packing. Gently tap the column as the silica settles to ensure a compact and even bed.[1]
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Cause 2: The sample was not loaded correctly. A diffuse initial band of the sample will lead to broad, overlapping bands during elution.
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Solution 2: Load the sample in the smallest possible volume of solvent or use the dry loading technique.[5]
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Cause 3: The chosen solvent system does not provide adequate separation of the product from the impurities.
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Solution 3: Re-evaluate the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane or diethyl ether/hexane) to find a system that gives better separation between the product and impurity spots.
Issue 3: The compound appears to be degrading on the silica gel column.
-
Cause: The silica gel is acidic and may be catalyzing the hydrolysis of the ester to the corresponding carboxylic acid (2-bromophenylacetic acid).[3]
-
Solution 1: Deactivate the silica gel. This can be done by adding a small amount of a base, such as triethylamine (1-3%), to the eluent.[4]
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Solution 2: Use a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidity of silica gel.
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Solution 3: Before the column, wash the crude product in an organic solvent with a mild aqueous base (like sodium bicarbonate solution) to remove any acidic impurities that might contribute to degradation on the column.[3]
Issue 4: The compound is eluting too quickly (high Rf value).
-
Cause: The solvent system is too polar.
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Solution: Decrease the proportion of the more polar solvent in your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of hexane.
Issue 5: The column is running very slowly.
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Cause 1: The silica gel is too fine.
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Solution 1: Ensure you are using silica gel with the correct mesh size for flash chromatography (typically 230-400 mesh).
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Cause 2: The column has been packed too tightly.
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Solution 2: Repack the column, being careful not to compact the silica gel excessively.
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Cause 3: Particulate matter in the crude sample is clogging the top of the column.
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Solution 3: Filter the crude sample solution through a small plug of cotton or celite before loading it onto the column.
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
Troubleshooting low conversion rates in Ethyl 2-(2-bromophenyl)acetate reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of Ethyl 2-(2-bromophenyl)acetate via Fischer esterification. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and optimize reaction outcomes.
Troubleshooting Guide: Low Conversion Rates
Low conversion in the synthesis of this compound is a common issue that can be attributed to several factors related to the reaction equilibrium, catalyst activity, and reaction conditions. This guide provides a systematic approach to identifying and resolving these problems.
Q1: My reaction has stalled, and the conversion to this compound is low. What are the primary reasons for this?
Low conversion is often due to the reversible nature of the Fischer esterification reaction. The reaction between 2-bromophenylacetic acid and ethanol produces the desired ester and water. If water is not effectively removed, it can hydrolyze the ester back to the starting materials, leading to an unfavorable equilibrium.[1][2]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion rates.
Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
The primary "side reaction" is the reverse hydrolysis of the ester.[1] However, under forcing conditions (high temperatures and high acid concentration), other side reactions can occur.
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Ether Formation: The alcohol can undergo acid-catalyzed dehydration to form a symmetric ether (in this case, diethyl ether). This is more prevalent at higher temperatures.
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Decarboxylation: While less common for phenylacetic acids under these conditions, elevated temperatures could potentially lead to some decarboxylation.
To minimize side products:
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Use the minimum effective concentration of the acid catalyst.
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
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Ensure that the starting 2-bromophenylacetic acid is pure.
Q3: How does the choice and concentration of the acid catalyst affect the reaction?
Commonly used strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts.[3][4] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[1]
| Catalyst | Typical Concentration (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1 - 5 | Inexpensive, readily available, acts as a dehydrating agent. | Can cause charring at high temperatures, difficult to remove completely during workup. |
| p-Toluenesulfonic Acid (p-TsOH) | 1 - 5 | Solid, easier to handle than H₂SO₄, less oxidizing. | More expensive than H₂SO₄. |
| Lewis Acids (e.g., Sc(OTf)₃) | 1 - 5 | Can be milder and more selective. | Generally more expensive. |
An excessively high catalyst concentration can lead to increased side reactions, such as dehydration of the alcohol and potential degradation of the starting material or product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of ethanol to 2-bromophenylacetic acid?
To shift the reaction equilibrium towards the product, a large excess of ethanol is recommended.[4] Using ethanol as the solvent is a common and effective strategy. Molar ratios of 5:1 to 10:1 (ethanol : carboxylic acid) or higher are often employed to maximize the conversion.
Q2: What is the recommended reaction temperature?
The reaction is typically carried out at the reflux temperature of the alcohol. For ethanol, this is approximately 78 °C. Higher temperatures can increase the reaction rate but may also promote side reactions.
Q3: How can I effectively remove water from the reaction?
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Dean-Stark Apparatus: If the reaction is run in a co-solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it is formed.[1][4]
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Dehydrating Agents: The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture can sequester water.
-
Excess Sulfuric Acid: Concentrated sulfuric acid itself acts as a dehydrating agent.[1]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be taken periodically and analyzed to determine the ratio of starting material to product.
Q5: What is a typical workup procedure for this reaction?
A standard workup involves:
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Cooling the reaction mixture.
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Removing the excess ethanol under reduced pressure.
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Dissolving the residue in an organic solvent like ethyl acetate.
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Washing the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.
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Washing with brine to remove residual water-soluble impurities.
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Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filtering and concentrating the organic layer to obtain the crude product.
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Purification of the crude product, typically by vacuum distillation or column chromatography.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
2-Bromophenylacetic acid
-
Absolute Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromophenylacetic acid (1.0 equivalent), a large excess of absolute ethanol (e.g., 10 equivalents, which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by TLC or GC until the starting material is consumed.
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Workup:
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Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
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Dissolve the residue in ethyl acetate.
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Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. Be cautious of CO₂ evolution.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation.
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Disclaimer: This technical support guide is for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
How to prevent dehalogenation side reactions with Ethyl 2-(2-bromophenyl)acetate
Welcome to the technical support center for Ethyl 2-(2-bromophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments. The primary focus of this guide is the prevention of dehalogenation, a frequent and problematic side reaction in cross-coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom, yielding Ethyl phenylacetate. This reduces the yield of the intended product and complicates the purification process. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]
Q2: What is the primary mechanism that causes this dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This hydride can be generated from various sources in the reaction mixture, including solvents (like alcohols), bases (especially alkoxides), amines, or even certain phosphine ligands.[1][3] This Pd-H species can then react with the palladium-bound aryl group, leading to the reductive elimination of the dehalogenated product instead of the desired cross-coupled product.[1][4]
Q3: Are certain reaction types more prone to dehalogenation with this substrate?
A3: Yes, palladium-catalyzed cross-coupling reactions are the most common scenarios for this issue. The propensity for dehalogenation generally follows the reactivity of the halide, with iodides being more susceptible than bromides, and chlorides being the least.[2] However, given the reactivity of the C-Br bond, it remains a significant challenge in many synthetic routes involving this compound.
Q4: How do I know if dehalogenation is occurring in my reaction?
A4: The most common way to identify dehalogenation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which will show a peak corresponding to the mass of the dehalogenated byproduct, Ethyl phenylacetate. 1H NMR spectroscopy of the crude reaction mixture will also reveal characteristic peaks for this byproduct, which can be compared to a reference spectrum.
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides specific recommendations to minimize the formation of the dehalogenated byproduct, Ethyl phenylacetate.
Problem: Significant formation of Ethyl phenylacetate is observed.
This issue is typically traced back to one of the key reaction components: the ligand, the base, or the solvent.
Evaluating the Ligand
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Potential Cause: The phosphine ligand is not bulky or electron-rich enough, leading to a slower rate of reductive elimination for the desired product, which allows the dehalogenation pathway to compete.[1]
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Recommended Solution: Switch to a bulkier, more electron-rich phosphine ligand. Ligands from the Buchwald biarylphosphine family, such as XPhos, SPhos, or RuPhos, are specifically designed to promote the desired cross-coupling and suppress dehalogenation by stabilizing the catalyst and accelerating the final reductive elimination step.[1][5]
Optimizing the Base
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Potential Cause: The base itself is acting as a hydride source. Strong alkoxide bases (e.g., NaOtBu, NaOEt) are known to generate palladium-hydride species.[2][6]
-
Recommended Solution: Switch to a weaker, non-nucleophilic inorganic base. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) are generally preferred as they are less likely to act as hydride donors.[6]
Modifying the Solvent
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Potential Cause: Protic solvents, especially alcohols like ethanol, can serve as a source of hydrides for the dehalogenation process.[2][3] Solvents like DMF have also been implicated in promoting this side reaction.[7]
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Recommended Solution: Use aprotic solvents such as toluene, dioxane, or THF.[2][7] If the reaction requires aqueous conditions, carefully control the amount of water and avoid co-solvents that can act as hydride donors.
Adjusting Reaction Temperature
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Potential Cause: The reaction temperature may be too high or the reaction time too long, leading to catalyst decomposition or increased side reactions.
-
Recommended Solution: Carefully lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately suppress the dehalogenation pathway. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the general trends observed when modifying reaction components to suppress dehalogenation. The data is illustrative and compiled from general trends reported in the literature for aryl bromides.[6]
Table 1: Influence of Ligand on Dehalogenation
| Ligand | Desired Product Yield (%) | Dehalogenated Byproduct (%) | General Observation |
| PPh₃ | 60 | 35 | Standard, but often allows for significant dehalogenation. |
| dppf | 75 | 20 | Better performance, but can still be suboptimal.[1] |
| XPhos | 95 | <5 | Bulky, electron-rich ligand; highly effective at suppressing dehalogenation.[5] |
| SPhos | 94 | <6 | Similar high performance to XPhos.[1][5] |
Table 2: Influence of Base on Dehalogenation
| Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) | General Observation |
| NaOtBu | 70 | 28 | Strong alkoxide base, known to be a potential hydride source.[6] |
| K₃PO₄ | 92 | 7 | Often an excellent choice for minimizing dehalogenation.[2] |
| K₂CO₃ | 90 | 9 | A weaker, effective base for suppressing side reactions.[6] |
| Cs₂CO₃ | 88 | 11 | Effective, though sometimes can be too reactive. |
Table 3: Influence of Solvent on Dehalogenation
| Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) | General Observation |
| Ethanol | 65 | 30 | Protic solvent, acts as a hydride source.[6] |
| DMF | 78 | 20 | Can promote dehalogenation.[7] |
| Toluene | 93 | 6 | Excellent aprotic choice.[2] |
| 1,4-Dioxane | 91 | 8 | Commonly used aprotic solvent with good results.[2] |
Visual Guides
Caption: Catalytic cycle showing the desired cross-coupling pathway versus the competing dehalogenation side reaction.
Caption: A stepwise workflow for troubleshooting and minimizing dehalogenation in cross-coupling reactions.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Prone to Dehalogenation (Baseline)
This protocol uses conditions that may lead to a higher percentage of dehalogenation and serves as a baseline for comparison.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)
-
Anhydrous Ethanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous ethanol via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and/or 1H NMR to determine the ratio of the desired product to the dehalogenated byproduct.
-
Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation (Optimized)
This protocol incorporates the recommended modifications to minimize the dehalogenation side reaction.[2][5][6]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G2 (a pre-catalyst, 0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe, followed by the XPhos Pd G2 pre-catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and analyze the final product to confirm the suppression of the dehalogenated byproduct.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Effective work-up procedures for reactions containing Ethyl 2-(2-bromophenyl)acetate
Technical Support Center: Ethyl 2-(2-bromophenyl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding reaction work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is a general aqueous work-up procedure for reactions involving this compound, such as a Suzuki or Sonogashira coupling?
A1: A standard work-up procedure begins after the reaction is deemed complete. The mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate or diethyl ether. It is then washed sequentially with water, a mild acidic or basic solution if necessary (e.g., saturated ammonium chloride or saturated sodium bicarbonate), and finally with brine to aid in layer separation and remove bulk water. The organic layer is then dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified.[1][2][3]
Q2: I observe a dark precipitate (likely palladium black) in my cross-coupling reaction. How should I handle this during work-up?
A2: Palladium black and other fine particulates can complicate extractions by stabilizing emulsions. Before performing an aqueous wash, it is best to dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite® or silica gel.[4][5] This will remove the insoluble catalyst residues and prevent work-up issues.
Q3: How can I effectively remove triphenylphosphine oxide, a common byproduct from reactions like the Wittig or Mitsunobu, or from palladium catalysts with triphenylphosphine ligands?
A3: Triphenylphosphine oxide is a highly polar and crystalline compound that can often be removed without chromatography. One effective method is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or a mixture of hexane and diethyl ether, and then filter. The non-polar product will be soluble while the phosphine oxide remains a solid.[6] For less non-polar products, filtering through a short plug of silica gel, eluting with a relatively non-polar solvent system, can effectively trap the phosphine oxide.[6]
Q4: My Suzuki coupling reaction has completed, but I am struggling to remove boron-containing impurities. What is the recommended procedure?
A4: Boronic acids and their derivatives can be challenging to remove. A common method is to perform an extractive work-up with an aqueous solution of 1M KF. Shaking the organic layer with the KF solution for several minutes can precipitate the boron species as trifluoroborate salts, which can then be removed by filtration.[6] An alternative method involves concentrating the reaction mixture and repeatedly co-evaporating it with methanol. This process converts boron residues into volatile trimethyl borate, which is removed under reduced pressure.[6]
Q5: I suspect the ester group of this compound is being hydrolyzed during my basic work-up. How can I avoid this?
A5: The ethyl ester is susceptible to hydrolysis under strong acidic or basic conditions, especially in the presence of water and heat.[7] To minimize hydrolysis, use milder bases for neutralization, such as saturated aqueous sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[5][8] Perform washes at room temperature or below and minimize the time the compound is in contact with the aqueous basic solution. If the reaction conditions are basic, neutralizing with a mild acid like saturated ammonium chloride (NH₄Cl) is recommended.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - Fine particulate matter (e.g., catalyst residues).- High concentration of salts or polar byproducts.- Basic pH. | - Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite®.- If possible, allow the mixture to stand for an extended period without agitation.- Centrifugation can also be effective for breaking stubborn emulsions. |
| Crude Product is a Dark, Oily Residue | - Formation of palladium black or other decomposed catalyst species.- Presence of highly colored, high-molecular-weight byproducts. | - Before concentration, stir the organic solution with a small amount of activated charcoal for 15-30 minutes and then filter through Celite®. (Note: This may also adsorb some product).- Filter the crude material through a short plug of silica gel, eluting with a solvent of moderate polarity.[1] |
| Low Product Yield After Column Chromatography | - Product is partially water-soluble or was hydrolyzed during work-up.- Incomplete extraction from the aqueous layer.- Product co-elutes with a byproduct.- Product is unstable on silica gel. | - Re-extract the aqueous layers with a fresh portion of organic solvent.- Check the pH of the aqueous layer; if it is strongly acidic or basic, product loss due to hydrolysis is possible.[7]- Optimize the eluent system for chromatography to achieve better separation.- Consider using a different stationary phase, such as neutral or basic alumina, if the product is acid-sensitive.[9] |
| Multiple Spots on TLC, Difficult to Separate | - Formation of regioisomers (less common for this substrate).- Presence of side-products (e.g., homocoupling of starting materials).- Hydrolysis of the ester to the corresponding carboxylic acid (will be a more polar spot). | - Adjust reaction conditions to improve selectivity and minimize side-product formation.- For purification, use high-performance flash chromatography with a shallow solvent gradient.- The hydrolyzed acid can be removed by washing the organic layer with a mild base like saturated NaHCO₃. The carboxylate salt will move to the aqueous layer. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for a Cross-Coupling Reaction
-
Cooling & Dilution: Once the reaction is complete, allow the reaction vessel to cool to room temperature. Dilute the mixture with 3-5 volumes of ethyl acetate.
-
Filtration (if necessary): If insoluble materials (e.g., palladium black, salts) are present, filter the diluted mixture through a pad of Celite®. Wash the filter cake with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
1 volume of water.
-
1 volume of saturated aqueous NaHCO₃ (if the reaction was run under acidic conditions).
-
1 volume of saturated aqueous NH₄Cl (if the reaction was run under basic conditions).[4]
-
1 volume of brine.
-
-
Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel.[2]
Protocol 2: Specialized Work-up for Removal of Boron Impurities (Post-Suzuki Coupling)
-
Initial Steps: Follow steps 1 and 2 from the Standard Protocol above.
-
Fluoride Wash: Transfer the organic solution to a separatory funnel. Add 1 volume of a 1M aqueous potassium fluoride (KF) solution. Shake the funnel vigorously for 2-3 minutes. A precipitate of potassium trifluoroborate may form.[6]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the precipitate.
-
Separation and Final Washes: Return the filtrate to the separatory funnel. Separate the organic layer, wash with 1 volume of brine, and then proceed with steps 4-6 from the Standard Protocol.
Visualizations
Workflow Diagrams
Caption: General experimental workflow for the work-up and purification of reactions.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 2178-24-7 [chemicalbook.com]
Technical Support Center: Scale-Up of Ethyl 2-(2-bromophenyl)acetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Ethyl 2-(2-bromophenyl)acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary scale-up concerns?
A1: The most common and industrially viable method for synthesizing this compound is the Fischer esterification of 2-bromophenylacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid. The primary scale-up concerns revolve around:
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. On a larger scale, driving the reaction to completion requires efficient removal of water or the use of a large excess of ethanol.[1][2][3][4]
-
Heat Transfer: The reaction is typically conducted at elevated temperatures. Ensuring uniform heating and efficient heat removal during quenching becomes critical at scale to prevent side reactions and ensure consistent product quality.
-
Mass Transfer: Inadequate mixing in large reactors can lead to localized temperature gradients and concentration differences, resulting in incomplete conversion and the formation of impurities.
-
Work-up and Purification: Phase separation and extraction can be more complex and time-consuming at a larger scale. Efficiently neutralizing the acid catalyst and removing impurities without causing product degradation is a key challenge.
Q2: What are the expected and potential side products during the scale-up of this reaction?
A2: Besides the unreacted starting materials (2-bromophenylacetic acid and ethanol), potential side products and impurities that can become more prevalent during scale-up include:
-
Di-ethyl ether: Formed from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.
-
Polymeric materials: High temperatures and prolonged reaction times can lead to the polymerization of starting materials or the product.
-
Dehalogenated impurities: Although less common under typical esterification conditions, there is a potential for de-bromination, especially if metallic contaminants are present in the reactor.
-
Byproducts from residual reagents: Impurities from the starting 2-bromophenylacetic acid can carry through or react to form other impurities.
Q3: How does the scale of the reaction typically affect the yield and purity of this compound?
A3: While the goal of scale-up is to maintain the yield and purity achieved at the lab scale, it is not uncommon to observe some changes. The following table provides an illustrative example of how key parameters might vary with scale.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Production Scale (500 kg) |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (by GC) | >99% | 98-99% | 97-98.5% |
| Key Impurity 1 (Unreacted Acid) | <0.5% | <1.0% | <1.5% |
| Key Impurity 2 (Ether byproduct) | <0.1% | <0.5% | <1.0% |
Note: This data is illustrative and actual results will depend on specific process parameters and equipment.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
Issue 1: Low or Stalled Conversion
-
Possible Cause 1: Inefficient Water Removal.
-
Solution: At scale, a Dean-Stark apparatus is highly effective for removing water azeotropically with a suitable solvent like toluene.[1] Ensure the collection rate of water is consistent with the reaction stoichiometry. If using an excess of ethanol, ensure a significant molar excess (e.g., 5-10 equivalents) is used to drive the equilibrium.[2]
-
-
Possible Cause 2: Insufficient Catalyst Activity.
-
Solution: Ensure the acid catalyst (e.g., sulfuric acid) is not degraded and is used in the appropriate catalytic amount (typically 1-5 mol%). In a large volume, ensure the catalyst is well-dispersed throughout the reaction mixture.
-
-
Possible Cause 3: Poor Mass Transfer.
-
Solution: Increase the agitation speed to improve mixing. In large reactors, evaluate the impeller design and position to ensure there are no "dead zones".
-
Issue 2: Formation of Significant Impurities
-
Possible Cause 1: High Reaction Temperature.
-
Solution: Carefully control the internal reaction temperature. Use a jacketed reactor with a reliable temperature control system. Avoid localized overheating, which can occur with inefficient mixing. High temperatures can promote the formation of di-ethyl ether and other degradation products.
-
-
Possible Cause 2: Prolonged Reaction Time.
-
Solution: Monitor the reaction progress by in-process controls (e.g., GC or HPLC). Once the reaction reaches the desired conversion, proceed with the work-up to avoid the formation of degradation products.
-
-
Possible Cause 3: Contaminated Starting Materials.
-
Solution: Ensure the 2-bromophenylacetic acid and ethanol are of high purity. Impurities in the starting materials can lead to the formation of unexpected byproducts.
-
Issue 3: Difficult Work-up and Phase Separation
-
Possible Cause 1: Emulsion Formation.
-
Solution: During the neutralization and washing steps, avoid overly vigorous agitation. Adding a small amount of brine can help to break emulsions.
-
-
Possible Cause 2: Incomplete Neutralization.
-
Solution: Add the neutralizing agent (e.g., saturated sodium bicarbonate solution) slowly and in portions, with adequate mixing, until CO2 evolution ceases. Check the pH of the aqueous layer to ensure complete neutralization.
-
-
Possible Cause 3: Product Loss in Aqueous Layers.
-
Solution: Perform back-extractions of the aqueous layers with a suitable organic solvent (e.g., ethyl acetate or toluene) to recover any dissolved product.
-
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol describes a typical lab-scale synthesis that can be adapted for scale-up.
Materials:
-
2-Bromophenylacetic acid (1.0 eq)
-
Ethanol (5.0 eq)
-
Concentrated Sulfuric Acid (0.05 eq)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromophenylacetic acid, ethanol, and toluene.
-
Slowly add concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up challenges.
References
Technical Support Center: Managing Exothermic Reactions of Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing temperature control for exothermic reactions involving Ethyl 2-(2-bromophenyl)acetate. The following information is intended to help anticipate and mitigate potential thermal hazards, ensuring safer and more reproducible experimental outcomes.
Section 1: Troubleshooting Guides and FAQs
This section addresses common issues encountered during exothermic reactions of this compound, such as Grignard reactions, Suzuki-Miyaura couplings, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?
A1: You are likely experiencing a runaway reaction. Grignard reactions are notoriously exothermic, and the initiation phase can liberate a significant amount of heat.[1] The rapid temperature increase indicates that the rate of heat generation is exceeding the capacity of your cooling system.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the Grignard reagent.
-
Increase Cooling: If possible, increase the efficiency of your cooling bath (e.g., by adding more dry ice to an acetone bath).
-
Emergency Quenching (Use with extreme caution): If the temperature continues to rise uncontrollably, and you have a pre-planned and tested quenching procedure, you may need to quench the reaction. A slow addition of a weak acid (like saturated ammonium chloride solution) is a common method, but this can also be exothermic.
Preventative Measures:
-
Slow Reagent Addition: Add the Grignard reagent dropwise using an addition funnel or a syringe pump to control the reaction rate.[2]
-
Adequate Cooling: Ensure your reaction vessel is adequately cooled before starting the reagent addition. An ice-water bath may be insufficient; a dry ice/acetone bath is often recommended for better temperature control.[3][4]
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
Q2: During a Suzuki-Miyaura coupling reaction with this compound, my reaction mixture turned black and the reaction has stalled. What does this indicate?
A2: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition. This indicates that the active Pd(0) catalyst has agglomerated into an inactive form, leading to a stalled reaction.
Common Causes and Solutions:
| Cause | Solution |
| High Reaction Temperature | Optimize the reaction temperature. While some heat is necessary, excessive temperatures can accelerate catalyst decomposition. Screen a range of temperatures (e.g., 50-100°C) to find the optimal balance between reaction rate and catalyst stability.[5] |
| Presence of Oxygen | Palladium catalysts are sensitive to oxygen. Ensure all solvents and reagents are properly degassed and that the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[6] |
| Incorrect Ligand-to-Metal Ratio | An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Try increasing the ligand-to-palladium ratio. |
| Impurities in Reagents | Impurities in your starting materials or solvents can poison the catalyst. Ensure you are using high-purity reagents and anhydrous solvents.[6] |
Q3: I am observing a significant exotherm during the Sonogashira coupling of this compound. Is this expected, and how can I manage it?
A3: Yes, Sonogashira couplings can be exothermic, and this needs to be managed, especially on a larger scale. A calorimetric study of a Sonogashira reaction indicated a heat release of approximately 275 kJ/kg of the reacting mass, highlighting the potential for a significant exotherm.[7]
Management Strategies:
-
Controlled Reagent Addition: The reaction should ideally be carried out in a semi-batch mode, where the terminal alkyne is added slowly to the reaction mixture. This allows for the heat of reaction to be generated over a longer period, making it easier to remove.[7]
-
Effective Cooling: Utilize a cooling system that can handle the anticipated heat flow. The maximum heat flow should not exceed the cooling capacity of your reactor.[7]
-
Monitoring for Accumulation: It is crucial to prevent the accumulation of unreacted alkyne. If the reaction rate is slower than the addition rate, the buildup of starting material can lead to a sudden and dangerous release of energy.[7]
Section 2: Data Presentation
Table 1: Estimated Enthalpy of Reaction for Analogous Suzuki-Miyaura Coupling
| Reaction Type | Reactants | Estimated Enthalpy (ΔH) | Notes |
| Suzuki-Miyaura Coupling | Aryl Bromide + Phenylboronic Acid | -80 to -120 kJ/mol | The reaction is generally exothermic. The exact value can vary based on substituents, solvent, and base used. |
Table 2: Estimated Enthalpy of Reaction for Analogous Grignard Reaction
| Reaction Type | Reactants | Estimated Enthalpy (ΔH) | Notes |
| Grignard Addition to Ester | Phenylmagnesium Bromide + Ethyl Acetate | -150 to -250 kJ/mol | This reaction is highly exothermic. The addition of the second equivalent of the Grignard reagent also contributes to the overall heat release. |
Table 3: Reported Enthalpy of Reaction for an Industrial Sonogashira Coupling
| Reaction Type | Reactants | Reported Heat of Reaction | Notes |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | ~ -275 kJ/kg of reacting mass[7] | This value is from an industrial case study and provides a good indication of the potential exothermicity. |
Section 3: Experimental Protocols
The following are generalized protocols for managing temperature in common exothermic reactions involving this compound. Always refer to a validated literature procedure for your specific transformation and conduct a thorough safety assessment before starting any experiment.
Protocol 1: Temperature Control for Grignard Reaction with this compound
-
Apparatus Setup:
-
Use oven-dried or flame-dried glassware assembled under a positive pressure of an inert gas (Nitrogen or Argon).
-
Equip the reaction flask with a magnetic stirrer, a dropping funnel for the addition of the Grignard reagent, a reflux condenser, and a low-temperature thermometer to monitor the internal reaction temperature.
-
Prepare a cooling bath (e.g., dry ice/acetone) capable of maintaining the desired reaction temperature.
-
-
Reaction Execution:
-
Dissolve the this compound in an appropriate anhydrous solvent (e.g., THF, diethyl ether) in the reaction flask and cool the solution to the target temperature (e.g., -78 °C).
-
Slowly add the Grignard reagent dropwise from the addition funnel. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain a stable internal temperature.[2]
-
If a significant temperature increase is observed, pause the addition until the temperature stabilizes.
-
-
Work-up:
-
After the reaction is complete, quench the reaction by slowly adding a pre-cooled saturated aqueous solution of ammonium chloride. Be aware that the quench can also be exothermic.
-
Protocol 2: Temperature Management for Suzuki-Miyaura and Sonogashira Couplings
-
Apparatus Setup:
-
Use a reaction vessel equipped with a magnetic stirrer, a reflux condenser, an inert gas inlet, and a thermometer.
-
For reactions requiring elevated temperatures, use a temperature-controlled heating mantle or oil bath.
-
-
Reaction Execution:
-
Combine this compound, the boronic acid/ester or terminal alkyne, the palladium catalyst, ligand, and base in a degassed solvent.
-
Heat the reaction mixture to the desired temperature. For Suzuki-Miyaura couplings, this is often in the range of 80-100°C. For Sonogashira couplings, milder conditions, sometimes even room temperature, can be employed.[8]
-
Monitor the reaction temperature to ensure it remains stable. Overheating can lead to catalyst decomposition and the formation of byproducts.
-
-
Troubleshooting Temperature Fluctuations:
-
If the temperature overshoots the set point, reduce the heating rate.
-
If the reaction is found to be significantly exothermic, consider adding one of the reagents portion-wise or via syringe pump to better control the heat evolution.
-
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Temperature Excursions
Diagram 2: Logical Relationships in Exothermic Reactions
References
- 1. m.youtube.com [m.youtube.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Palladium Catalyst Residues from Ethyl 2-(2-bromophenyl)acetate Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalyst residues from reaction mixtures involving the synthesis or use of Ethyl 2-(2-bromophenyl)acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound from palladium catalyst residues.
Issue 1: High Levels of Residual Palladium Detected After Initial Purification (e.g., Filtration/Solvent Evaporation)
-
Possible Cause: The palladium species remaining in the reaction mixture is likely soluble (homogeneous) and not easily removed by simple physical separation methods. This is common in many cross-coupling reactions where palladium complexes are in a soluble form.
-
Troubleshooting Steps:
-
Quantify the Palladium Content: Before proceeding with a specific removal strategy, it is crucial to determine the concentration of residual palladium (in ppm) using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.
-
Select a Scavenging Agent: Based on the nature of the palladium catalyst used (e.g., Pd(0) or Pd(II) species) and the solvent system, choose an appropriate scavenger. Thiol-based silica scavengers are often effective for a broad range of palladium species.[1]
-
Optimize Scavenging Conditions:
-
Scavenger Loading: Start with a scavenger loading of 4-8 molar equivalents relative to the initial amount of palladium catalyst. This can be optimized to reduce costs and minimize potential product loss.
-
Temperature and Time: Conduct the scavenging at room temperature for 4-18 hours. If removal is inefficient, increasing the temperature to 40-60°C can enhance the kinetics.
-
-
Consider Activated Carbon: As a cost-effective alternative, treatment with activated carbon can be employed. However, be aware of potential non-specific adsorption of your product.[1]
-
Issue 2: Significant Product Loss During the Palladium Removal Process
-
Possible Cause: The chosen scavenger or adsorbent has a high affinity for your product, this compound, leading to its co-removal with the palladium. This is a known issue, particularly with activated carbon.[1]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers with different functionalities (e.g., thiol, amine, mixed-mode) to identify one with high selectivity for palladium and low affinity for your ester product.
-
Minimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon required for effective palladium removal. This may require some optimization experiments.
-
Solvent Selection: The solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which this compound is highly soluble may reduce its non-specific binding.
-
Alternative Purification Methods: If product loss remains high, consider alternative methods such as:
-
Crystallization: This can be a highly effective method for purification, potentially leaving the palladium impurities in the mother liquor.
-
Liquid-Liquid Extraction: If the palladium can be converted to a more polar salt, it may be extractable into an aqueous phase.
-
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variations in the final state of the palladium catalyst at the end of the reaction. The speciation of palladium (e.g., oxidation state, coordination environment) can differ between batches, affecting the efficiency of a single removal method.
-
Troubleshooting Steps:
-
Standardize Reaction Work-up: Ensure a consistent and well-defined work-up procedure before the palladium removal step. This helps to normalize the state of the palladium species.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against a variety of palladium species. For example, some dimercaptotriazine (DMT)-based scavengers have shown broad efficacy.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing palladium residues from reactions involving products like this compound?
A1: The most common and effective methods fall into three main categories:
-
Adsorption: This involves the use of solid-supported "scavengers" that bind to the palladium, which is then removed by filtration. Common adsorbents include:
-
Functionalized Silica Gels (e.g., SiliaMetS Thiol, DMT): These are highly effective and selective for a range of palladium species.[1]
-
Activated Carbon: A cost-effective but less selective option that can sometimes lead to product loss.[1]
-
Polymer-Supported Scavengers: Resins functionalized with groups like ethylenediamine can also be effective.[2]
-
-
Crystallization: A powerful purification technique that can effectively separate the desired product from palladium impurities, which remain in the mother liquor.
-
Extraction: In some cases, palladium can be converted into a salt and removed from the organic phase through liquid-liquid extraction with an aqueous solution.
Q2: How do I choose the right scavenger for my specific reaction?
A2: The choice of scavenger depends on several factors:
-
The nature of the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium can influence scavenger effectiveness. Thiol-based scavengers are generally a good starting point due to their broad applicability.[1]
-
The solvent system: Ensure the scavenger is compatible with your reaction solvent.
-
The properties of your product: Consider the potential for your product to bind to the scavenger. A screening of different scavengers is often the best approach to find the optimal one for your system.
Q3: What are the typical starting conditions for a palladium scavenging experiment?
A3: A good starting point for a batch scavenging process is:
-
Scavenger: Silica-based thiol scavenger.
-
Loading: 4-8 molar equivalents relative to the initial palladium catalyst loading.
-
Solvent: A solvent in which your product is soluble (e.g., ethyl acetate, THF, DCM).
-
Temperature: Room temperature.
-
Time: 4-18 hours with stirring.
These conditions can then be optimized to improve efficiency and reduce costs.
Q4: How can I quantify the amount of residual palladium in my product?
A4: Highly sensitive analytical techniques are required to accurately measure palladium levels in the parts-per-million (ppm) range. The most common methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The industry standard for trace metal analysis, offering very low detection limits.
-
Atomic Absorption (AA) Spectroscopy: Another widely used technique for quantifying metal content.
Data Presentation
Table 1: Efficiency of Various Palladium Scavenging Methods
| Scavenger/Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reaction Type | Reference |
| Polymer-bound Ethylenediamine | 2000-3000 | 100-300 | >85% | Suzuki-Miyaura | [2] |
| Activated Carbon (Darco KB-B) | 300 | <1 | >99.6% | Not Specified | [1] |
| Trimercaptotriazine (TMT) & Activated Carbon | 2239 | 20 | 99.1% | Not Specified | [1] |
| Silica-based Scavenger (SPM32) | 600 | 15 | 97.5% | α-arylation | [1] |
| Isocyanide Scavenger | Not Specified | <5 | >99% | Suzuki Coupling | [3] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., ethyl acetate, tetrahydrofuran (THF), or dichloromethane (DCM)).
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting amount is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature for 4 to 18 hours. If necessary, the temperature can be increased to 40-60°C to improve the rate of scavenging.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon (Batch Method)
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to remove completely.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: Decision workflow for selecting and implementing a palladium removal strategy.
Caption: Troubleshooting guide for addressing product loss during palladium scavenging.
References
Recrystallization techniques for purifying solid derivatives of Ethyl 2-(2-bromophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of solid derivatives of Ethyl 2-(2-bromophenyl)acetate via recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of solid derivatives of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I've added my crude solid to the solvent and heated it, but it's not dissolving. What should I do?
-
Answer: This indicates that the chosen solvent is not suitable for your compound at elevated temperatures. You can try the following:
-
Increase the amount of solvent: Add small portions of additional hot solvent to see if the compound dissolves. Be mindful that using an excessive amount of solvent can lead to low recovery yields.[1][2]
-
Switch to a more suitable solvent: The principle of "like dissolves like" is a good starting point. Since this compound derivatives are aromatic esters, solvents like ethanol, ethyl acetate, or toluene might be effective.[3][4] It may be necessary to screen several solvents to find the optimal one.
-
Consider a mixed solvent system: If your compound is very soluble in one solvent and poorly soluble in another, a mixed solvent system can be effective. Dissolve the compound in a minimal amount of the "good" solvent (the one it is more soluble in) at an elevated temperature, and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes turbid.[1][5]
-
Issue 2: No crystals form upon cooling.
-
Question: My compound dissolved completely in the hot solvent, but after cooling, no crystals have appeared. What's wrong?
-
Answer: The absence of crystal formation is a common issue and can be due to several factors:
-
The solution is not supersaturated: You may have used too much solvent.[1][2] To fix this, you can evaporate some of the solvent to increase the concentration of your compound and then try to cool the solution again.[2][6]
-
Lack of nucleation sites: Crystal growth requires a starting point (a nucleus). You can induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod at the meniscus of the solution. This creates microscopic scratches that can serve as nucleation sites.[2]
-
Adding a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal to the solution can initiate crystallization.[2]
-
-
The solution is cooling too slowly: While very rapid cooling is undesirable, extremely slow cooling might also hinder nucleation. If cooling at room temperature is unsuccessful, try placing the flask in an ice bath.[1][4]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Instead of solid crystals, a liquid layer has separated from the solution upon cooling. What should I do?
-
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[1][5] This is more likely if the compound is impure or if the boiling point of the solvent is significantly higher than the melting point of the compound.[1] To address this:
-
Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[5][6]
-
Slow down the cooling process: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. This gives the molecules more time to arrange themselves into a crystal lattice.[1][5]
-
Change the solvent system: Consider using a solvent with a lower boiling point or adjusting the ratio of solvents in a mixed-solvent system.[5]
-
Issue 4: The yield of recrystallized product is low.
-
Question: After filtration, I have a very small amount of pure product. How can I improve my yield?
-
Answer: A low yield is often due to a few common errors:
-
Using too much solvent: This is the most frequent cause of low yield, as a significant portion of the compound remains dissolved in the mother liquor.[2][5] Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. To prevent this, pre-heat the filtration apparatus.[5]
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.[5]
-
Recovering a second crop: You can often recover more product by concentrating the mother liquor (the filtrate) and cooling it again to obtain a second crop of crystals.[5][6]
-
Issue 5: The recrystallized crystals are colored.
-
Question: The pure compound should be colorless, but my recrystallized product has a colored tint. How can I remove the color?
-
Answer: Colored impurities can often be removed by treating the solution with activated charcoal.[2][5]
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[2] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Esters
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | Very Polar | 100 | Good for compounds with sufficient polarity. Can be used in a mixed-solvent system with a more organic solvent.[3][7] |
| Ethanol | Polar | 78 | A common and effective solvent for many organic compounds, including aromatic esters.[7] |
| Methanol | Polar | 65 | Similar to ethanol but with a lower boiling point.[7] |
| Acetone | Polar Aprotic | 56 | A good solvent for a wide range of compounds, but its low boiling point can sometimes lead to rapid evaporation.[7][8] |
| Ethyl Acetate | Moderately Polar | 77 | Often a good choice for esters, following the "like dissolves like" principle.[3] |
| Dichloromethane (DCM) | Moderately Polar | 40 | A versatile solvent, but its low boiling point requires careful handling. Often used in mixed solvent systems.[7][8] |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds. Its high boiling point may increase the risk of "oiling out".[3][7] |
| Hexane / Heptane | Non-polar | 69 / 98 | Typically used as an anti-solvent in a mixed-solvent system with a more polar solvent.[7][8] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose two miscible solvents. The compound should be very soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent or anti-solvent).
-
Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent at its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing.
Mandatory Visualization
Caption: A generalized workflow for the recrystallization of solid organic compounds.
Caption: A decision tree for troubleshooting common issues in recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
Impact of water and oxygen on the stability of Ethyl 2-(2-bromophenyl)acetate reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-(2-bromophenyl)acetate. Here you will find troubleshooting advice and frequently asked questions (FAQs) regarding the impact of water and oxygen on the stability of reactions involving this compound.
Troubleshooting Guide
This guide addresses common problems observed during experiments involving this compound, focusing on degradation pathways initiated by water and oxygen.
Issue 1: Low Reaction Yield and Appearance of a Polar Impurity
-
Question: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a new, more polar byproduct that increases over time, especially during an aqueous workup. What is the likely cause?
-
Answer: The primary cause is likely the acid- or base-catalyzed hydrolysis of the ethyl ester functional group. In the presence of water, this compound can degrade to 2-(2-bromophenyl)acetic acid and ethanol. This process is accelerated by acidic or basic conditions and higher temperatures.
Issue 2: Formation of an Unexpected Carbonyl Compound
-
Question: My post-reaction analysis (e.g., NMR, IR) indicates the formation of a new compound with a ketone functional group, while the benzylic protons have disappeared. What could be this unexpected product?
-
Answer: This observation strongly suggests oxidation at the benzylic position . The methylene group (the carbon adjacent to the phenyl ring and the ester) is susceptible to oxidation, especially in the presence of oxygen (air), potentially forming Ethyl 2-(2-bromophenyl)-2-oxoacetate. This type of side reaction can be initiated by radical processes.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of water? A1: The primary degradation pathway in the presence of water is hydrolysis of the ester to its corresponding carboxylic acid, 2-(2-bromophenyl)acetic acid, and ethanol. This reaction is significantly faster under acidic or basic conditions.
Q2: How can I minimize or prevent hydrolysis during my reaction and workup? A2: To minimize hydrolysis, consider the following:
-
Use Anhydrous Solvents: If water is not essential for the reaction, using dry solvents and reagents will prevent hydrolysis.
-
Control pH: During aqueous workups, maintain a pH as close to neutral as possible.
-
Control Temperature: Perform the reaction and workup at the lowest feasible temperature to slow the rate of hydrolysis.
-
Limit Exposure Time: Minimize the duration the compound is in contact with aqueous acidic or basic solutions.
Q3: What is the likely impact of atmospheric oxygen on my reaction? A3: Atmospheric oxygen can cause oxidative degradation at the benzylic carbon, converting the methylene (-CH2-) group into a carbonyl (C=O) group. This would result in the formation of Ethyl 2-(2-bromophenyl)-2-oxoacetate as a significant impurity.[4]
Q4: What are the best practices for preventing oxidation? A4: To prevent oxidation, reactions should be run under an inert atmosphere.
-
Inert Gas: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.
-
Degassed Solvents: Use solvents that have been degassed through methods like sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of a radical inhibitor (e.g., BHT) can be beneficial, provided it doesn't interfere with the desired reaction.
Q5: How can I monitor the stability of this compound in my experiments? A5: The stability can be monitored quantitatively using chromatographic techniques like HPLC or GC. By taking aliquots at various time points and analyzing them against a calibrated standard, you can determine the rate and extent of degradation.
Data Presentation
The following tables summarize the potential issues and provide a qualitative overview of stability under various conditions.
Table 1: Troubleshooting Summary for Stability Issues
| Observed Problem | Potential Cause | Key Byproduct | Recommended Solution |
| Low yield, polar impurity appears after aqueous workup. | Ester Hydrolysis | 2-(2-bromophenyl)acetic acid | Use anhydrous solvents; control pH and temperature; minimize workup time. |
| Formation of a ketone-containing impurity. | Benzylic Oxidation | Ethyl 2-(2-bromophenyl)-2-oxoacetate | Run reaction under an inert atmosphere (N₂ or Ar); use degassed solvents. |
| Complex mixture of several byproducts. | Combined Hydrolysis & Oxidation | Mixture of acid and ketone | Implement both anhydrous and anaerobic conditions. |
Table 2: Illustrative Impact of pH and Temperature on Hydrolysis Rate (Note: Data is for illustrative purposes to demonstrate chemical principles.)
| Time (hours) | % Degradation (pH 4, 60°C) | % Degradation (pH 7, 25°C) | % Degradation (pH 10, 60°C) |
| 1 | ~5% | < 0.1% | ~15% |
| 4 | ~18% | < 0.5% | ~45% |
| 12 | ~45% | < 1.0% | > 90% |
| 24 | > 70% | < 2.0% | > 99% |
Key Degradation Pathways & Workflows
Caption: Hydrolysis of this compound.
Caption: Oxidation of this compound.
Caption: Logical workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Hydrolysis
This protocol provides a general method to quantify the degradation of this compound to 2-(2-bromophenyl)acetic acid.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% Trifluoroacetic Acid (TFA). Example Gradient: Start at 40% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Standards: Prepare stock solutions of this compound and 2-(2-bromophenyl)acetic acid (if available) in Acetonitrile. Create a series of calibration standards by diluting the stocks with the mobile phase.
-
Reaction Aliquots: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction mixture. Immediately dilute it in the mobile phase to quench the reaction and bring it into the analytical concentration range.
-
-
Data Analysis:
-
Generate a calibration curve for the starting material and the hydrolysis product.
-
Integrate the peak areas from the reaction aliquots to quantify the concentration of each species over time.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
Protocol 2: General Procedure for Reactions Under Inert Atmosphere
This protocol describes a standard setup to exclude oxygen from a reaction.
-
Glassware Preparation:
-
Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.
-
-
System Assembly:
-
Quickly assemble the glassware while still warm. Use a flask with a sidearm connected to a Schlenk line or a three-way stopcock attached to a balloon filled with inert gas (Nitrogen or Argon).
-
Grease all joints appropriately to ensure a good seal.
-
-
Inerting the System:
-
Perform at least three cycles of evacuating the flask under vacuum and refilling it with the inert gas. This process removes atmospheric air from the system.
-
Maintain a slight positive pressure of the inert gas throughout the reaction (e.g., by keeping the balloon attached or using a bubbler).
-
-
Reagent Addition:
-
Add dry, degassed solvents and liquid reagents via a syringe through a rubber septum.
-
Add solid reagents quickly under a strong flow of inert gas or by using a solid addition funnel.
-
-
Running the Reaction:
-
Once all reagents are added, maintain the inert atmosphere for the duration of the experiment. If heating, ensure the condenser is properly set up.
-
References
Validation & Comparative
A Comparative Guide to LC-MS and GC-MS Analysis for Monitoring Ethyl 2-(2-bromophenyl)acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, diligent reaction monitoring is paramount to ensure optimal yield, purity, and process control. The synthesis of Ethyl 2-(2-bromophenyl)acetate, a key building block in various organic syntheses, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative monitoring of reactions involving this compound. We present a detailed examination of their respective experimental protocols, performance characteristics, and data visualization to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison of LC-MS and GC-MS
The choice between LC-MS and GC-MS for the analysis of this compound and related reaction components depends on several factors, including the volatility and thermal stability of the analytes, the complexity of the reaction matrix, and the required sensitivity. The following table summarizes the typical performance characteristics of each technique for the analysis of halogenated aromatic esters.
| Validation Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.01 - 0.50 ng/mL[1] | ~0.042 - 2.0 ng/g[1] |
| Limit of Quantitation (LOQ) | ~4 pg/g - 8 ng/g[1] | ~0.05 - 4.00 ng/mL[1] |
| Specificity | Very High | High |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 25 minutes |
Delving into the Methodologies: Experimental Protocols
A successful analysis relies on a well-defined and robust experimental protocol. Below are detailed methodologies for both LC-MS and GC-MS tailored for the monitoring of this compound reactions.
LC-MS/MS Experimental Protocol
LC-MS is particularly well-suited for the analysis of a wide range of compounds, including those that are not readily volatile or are thermally labile.
Sample Preparation:
-
Accurately withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or reagent).
-
Dilute the sample with a compatible solvent, such as acetonitrile or methanol, to a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Instrumentation and Conditions:
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid, is typically effective. The gradient can be optimized to achieve the best separation of reactants, intermediates, and products.
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.
-
Column Temperature: Maintaining the column at a constant temperature, for instance, 30°C, ensures reproducible retention times.
-
Injection Volume: A small injection volume, typically 5-10 µL, is sufficient.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of esters.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique for quantitative analysis. Specific precursor-to-product ion transitions for this compound and other compounds of interest should be determined and optimized.
-
Quantification:
A calibration curve is constructed by plotting the peak area of the analyte against the concentration of a series of prepared standards. The concentration of the analyte in the reaction sample is then determined by interpolating its peak area on the calibration curve.
GC-MS Experimental Protocol
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Extract the analyte from the reaction mixture using a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Dilute the extract to a suitable concentration (e.g., 1-100 µg/mL) with a volatile organic solvent like hexane or ethyl acetate.
-
Ensure the sample is free of non-volatile residues. If necessary, an additional clean-up step using solid-phase extraction (SPE) may be employed.
Instrumentation and Conditions:
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-1 (100% dimethylpolysiloxane) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.
-
Oven Temperature Program: A temperature program is employed to separate the components of the mixture. A typical program might start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes. This program should be optimized for the specific separation.
-
Injection Mode: Splitless injection is often used for trace analysis to maximize sensitivity, while a split injection (e.g., split ratio of 50:1) can be used for more concentrated samples to prevent column overloading.
-
Injection Volume: A small volume, typically 1 µL, is injected.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is used for quantitative analysis, where only specific ions characteristic of the target analyte are monitored, providing high sensitivity and selectivity.
-
Quantification:
Similar to LC-MS, a calibration curve is generated by plotting the peak area of the analyte against the concentration of prepared standards. The concentration in the sample is then calculated from this curve. The use of an internal standard is highly recommended in GC-MS to correct for variations in injection volume and instrument response.
Visualizing the Process: Experimental Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical experimental workflows for both LC-MS and GC-MS analysis.
LC-MS/MS Experimental Workflow
GC-MS Experimental Workflow
Decision Making: Choosing the Right Technique
The selection between LC-MS and GC-MS is a critical decision that can impact the quality and efficiency of your reaction monitoring. The following logical flow diagram provides a simplified decision-making framework.
References
Reactivity of Bromophenylacetate Isomers in Cross-Coupling Reactions: A Comparative Guide
A detailed analysis of the reactivity of ortho-, meta-, and para-bromophenylacetate isomers in palladium-catalyzed cross-coupling reactions reveals significant differences in reaction outcomes. These variations are primarily governed by the interplay of steric hindrance and electronic effects imparted by the position of the acetoxy group on the phenyl ring. This guide provides a comparative overview for researchers, scientists, and drug development professionals to inform the strategic design of synthetic routes.
The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these transformations is highly dependent on the nature of the substrates. In the case of substituted aryl halides, the position of the substituent can dramatically influence the reaction rate and yield.
Comparative Analysis of Reactivity
The general reactivity trend observed for bromophenylacetate isomers in various cross-coupling reactions is typically:
para > meta > ortho
This trend can be rationalized by considering the following factors:
-
Steric Hindrance: The acetoxy group at the ortho position poses significant steric bulk around the reaction center (the carbon-bromine bond). This hindrance can impede the approach of the bulky palladium catalyst, thereby slowing down the crucial oxidative addition step in the catalytic cycle. The meta and para isomers experience considerably less steric hindrance.
-
Electronic Effects: The acetoxy group is an electron-withdrawing group through its inductive effect, but an electron-donating group through resonance. In the para and ortho positions, the resonance effect can increase the electron density of the aromatic ring, which can influence the oxidative addition step. However, the steric hindrance of the ortho substituent often outweighs its electronic contribution. For the meta isomer, only the inductive electron-withdrawing effect is significant, which deactivates the ring towards oxidative addition compared to the para isomer.
Quantitative Data Comparison
| Isomer | Cross-Coupling Reaction | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| ortho-bromophenylacetate | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Low to Moderate |
| meta-bromophenylacetate | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 6 | Good |
| para-bromophenylacetate | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4 | High |
Note: The data in this table is representative and compiled from typical outcomes reported in the literature for Suzuki-Miyaura reactions of substituted bromobenzenes. The yields are qualitative descriptors (Low to Moderate, Good, High) as exact percentages vary significantly with specific reaction conditions. The trend of para > meta > ortho in terms of yield and reaction time is consistently observed.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in cross-coupling reactions. Below are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Suzuki-Miyaura Coupling
This protocol describes the coupling of a bromophenylacetate isomer with phenylboronic acid.
Materials:
-
Bromophenylacetate isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the bromophenylacetate isomer, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitoring by TLC or GC-MS is recommended).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol outlines the amination of a bromophenylacetate isomer with a primary or secondary amine.
Materials:
-
Bromophenylacetate isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk tube.
-
Add the bromophenylacetate isomer and the amine.
-
Add toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C with stirring for the necessary duration.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction
This protocol describes the coupling of a bromophenylacetate isomer with an alkene, such as styrene.
Materials:
-
Bromophenylacetate isomer (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a sealed tube, add the bromophenylacetate isomer, Pd(OAc)₂, and P(o-tol)₃.
-
Add DMF, styrene, and triethylamine.
-
Seal the tube and heat the reaction to 100 °C for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reactivity Trends
The following diagram illustrates the general factors influencing the reactivity of the bromophenylacetate isomers in cross-coupling reactions.
Caption: Factors influencing the reactivity of bromophenylacetate isomers.
This guide provides a foundational understanding of the reactivity differences between ortho-, meta-, and para-bromophenylacetates in common cross-coupling reactions. For specific applications, optimization of reaction conditions is recommended to achieve the desired outcomes.
Alternative reagents for the synthesis of 2-substituted phenylacetic acid derivatives
The synthesis of 2-substituted phenylacetic acids is a cornerstone in the development of pharmaceuticals, agrochemicals, and other fine chemicals. Notably, this structural motif is central to the multi-billion dollar non-steroidal anti-inflammatory drug (NSAID) market, with prominent members like ibuprofen and diclofenac. The selection of an appropriate synthetic route is critical and depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and cost-effectiveness. This guide provides a comparative analysis of several key methodologies, complete with experimental data and detailed protocols to aid researchers in making informed decisions.
Comparison of Synthetic Methodologies
The following table summarizes the key features of prominent synthetic routes to 2-substituted phenylacetic acids, offering a direct comparison of their yields, reaction conditions, and substrate scope.
| Method | Starting Material | Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Hydrolysis of Benzyl Cyanides | Substituted Benzyl Cyanides | H₂SO₄/H₂O or NaOH/H₂O, reflux | 75-95% | High yields, simple procedure, readily available starting materials. | Use of strong acids or bases, potential for side reactions with sensitive functional groups. |
| Grignard Reaction & Carboxylation | Substituted Benzyl Halides | 1. Mg, anhydrous ether; 2. CO₂ (dry ice); 3. H₃O⁺ | 68-75% | Versatile for a wide range of substituents, direct C-C bond formation. | Requires strictly anhydrous conditions, sensitive to protic functional groups. |
| Willgerodt-Kindler Reaction | Substituted Acetophenones or Styrenes | Sulfur, Morpholine, reflux (130-140 °C) | 50-85% | Utilizes readily available ketones/styrenes, unique rearrangement. | High reaction temperatures, potential for byproduct formation, strong odor. |
| Palladium-Catalyzed Carbonylation | Substituted Benzyl Halides | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂), CO (gas), base (e.g., NaOH, K₂CO₃), 80-100 °C | 80-97.6% | High yields, excellent functional group tolerance, direct carboxylation. | Requires specialized high-pressure equipment for CO, cost of palladium catalyst. |
| Metal-Free Oxidative Cleavage | Substituted Styrenes | I₂, Oxone®, DME/H₂O, room temperature | 45-88% | Mild reaction conditions, avoids toxic heavy metals, environmentally friendly. | Yields can be moderate for some substrates, potential for over-oxidation. |
| Palladium-Catalyzed Suzuki Coupling | Aryl Boronic Acids and α-Halo Esters | Pd(OAc)₂, P(Nap)₃, base (e.g., K₃PO₄, K₂CO₃), THF, 20°C | Moderate to Good | Good for ortho-substituted derivatives, mild conditions. | Multi-step process, availability and stability of boronic acids can be a concern. |
Experimental Data
The following tables present a more detailed look at the yields for specific substrates using different synthetic methods, allowing for a more granular comparison.
Table 1: Palladium-Catalyzed Carbonylation of Substituted Benzyl Chlorides
| Entry | Substituent on Benzyl Chloride | Catalyst | Base | Yield (%) |
| 1 | 2,4-Dichloro | Pd(PPh₃)₂Cl₂ | NaOH | 95 |
| 2 | 4-Chloro | Pd(OAc)₂/PPh₃ | K₂CO₃ | 88 |
| 3 | 4-Methoxy | PdCl₂(dppf) | NaOAc | 92 |
| 4 | 2-Chloro | Pd(PPh₃)₂Cl₂ | NaOH | 85 |
| 5 | 3-Chloro | Pd(PPh₃)₂Cl₂ | NaOH | 86 |
| 6 | 4-Methyl | Pd(PPh₃)₂Cl₂ | NaOH | 93 |
| 7 | 4-Bromo | Pd(PPh₃)₂Cl₂ | NaOH | 88 |
| 8 | 4-Fluoro | Pd(PPh₃)₂Cl₂ | NaOH | 83 |
Table 2: Metal-Free Oxidative Cleavage of Substituted Styrenes
| Entry | Substituent on Styrene | Reaction Time (h) | Yield (%) |
| 1 | H | 12 | 88 |
| 2 | 4-Methyl | 12 | 86 |
| 3 | 4-Ethyl | 12 | 82 |
| 4 | 2,4-Dimethyl | 15 | 45 |
| 5 | 4-Methoxy | 12 | 75 |
| 6 | 4-tert-Butyl | 12 | 80 |
| 7 | 4-Fluoro | 15 | 72 |
| 8 | 4-Chloro | 15 | 68 |
| 9 | 4-Bromo | 15 | 65 |
| 10 | 3-Bromo | 18 | 55 |
| 11 | 3-Nitro | 24 | 50 |
Table 3: Willgerodt-Kindler Reaction of Substituted Acetophenones
| Entry | Substituent on Acetophenone | Yield (%) |
| 1 | H | 81 |
| 2 | 4-Methoxy | 75 |
| 3 | 4-Chloro | 65 |
| 4 | 4-Nitro | 50 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows and logical relationships between the different synthetic strategies for producing 2-substituted phenylacetic acids.
Caption: Overview of synthetic routes to 2-substituted phenylacetic acids.
Yield comparison between different palladium catalysts for Ethyl 2-(2-bromophenyl)acetate coupling
A Comparative Guide to Palladium Catalysts for the Intramolecular Coupling of Ethyl 2-(2-bromophenyl)acetate Derivatives
For researchers and professionals in drug development and organic synthesis, the efficient construction of carbon-carbon bonds is a critical endeavor. The intramolecular coupling of derivatives of this compound to form oxindole structures is a key transformation in the synthesis of various biologically active molecules. This guide provides an objective comparison of different palladium catalyst systems for this reaction, supported by experimental data, to aid in the selection of the most effective catalyst for specific applications.
The core of this transformation is a palladium-catalyzed intramolecular α-arylation of an amide. This reaction, pioneered by Professors Stephen L. Buchwald and John F. Hartwig, has become a powerful tool in synthetic chemistry. The choice of palladium precursor and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand can significantly impact the reaction's yield and efficiency. This guide will compare three prominent catalyst systems for the synthesis of oxindoles from N-substituted 2-(2-bromophenyl)acetamides, which are readily prepared from this compound.
Yield Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the intramolecular α-arylation of N-substituted 2-(2-bromophenyl)acetamides to yield oxindole derivatives.
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| 1. Pd(dba)₂ / BINAP | N-Phenyl-2-(2-bromophenyl)acetamide | 1-Phenyl-1,3-dihydro-2H-indol-2-one | 82 | [1] |
| 2. Pd(OAc)₂ / S-Phos | N-Phenyl-N-(prop-2-en-1-yl)-2-(2-bromophenyl)acetamide | 1-Allyl-3-phenyl-1,3-dihydro-2H-indol-2-one | 74 | [2][3] |
| 3. Pd(OAc)₂ / PCy₃ | N-Methyl-2-(2-bromophenyl)acetamide | 1-Methyl-1,3-dihydro-2H-indol-2-one | High (not specified) | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for the catalyst systems compared in this guide.
Catalyst System 1: Pd(dba)₂ / BINAP
This protocol is adapted from the work of Hartwig and co-workers for the intramolecular α-arylation of an N-arylamide.[1]
-
Substrate: N-Phenyl-2-(2-bromophenyl)acetamide
-
Catalyst: 2 mol % Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: 3 mol % BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.2 equiv.)
-
Solvent: Toluene
-
Temperature: 80 °C
-
Reaction Time: 18 h
Procedure: An oven-dried Schlenk tube is charged with N-phenyl-2-(2-bromophenyl)acetamide (1.0 equiv.), sodium tert-butoxide (1.2 equiv.), Pd(dba)₂ (0.02 equiv.), and BINAP (0.03 equiv.). The tube is evacuated and backfilled with argon. Toluene is added, and the mixture is heated at 80 °C for 18 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-phenyl-1,3-dihydro-2H-indol-2-one.
Catalyst System 2: Pd(OAc)₂ / S-Phos
This protocol is based on a palladium-catalyzed spirocyclization of a 2-bromoarylamide, demonstrating the effectiveness of the Pd(OAc)₂/S-Phos system.[2][3]
-
Substrate: N-Phenyl-N-(prop-2-en-1-yl)-2-(2-bromophenyl)acetamide
-
Catalyst: 10 mol % Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: 20 mol % S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium carbonate (K₂CO₃) (5.0 equiv.)
-
Additive: 18-crown-6 (2.0 equiv.)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 100 °C
-
Reaction Time: 24 h
Procedure: To an oven-dried Schlenk tube is added N-phenyl-N-(prop-2-en-1-yl)-2-(2-bromophenyl)acetamide (1.0 equiv.), Pd(OAc)₂ (0.10 equiv.), S-Phos (0.20 equiv.), potassium carbonate (5.0 equiv.), and 18-crown-6 (2.0 equiv.). The tube is evacuated and backfilled with nitrogen. THF is added, and the reaction mixture is heated to 100 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield 1-allyl-3-phenyl-1,3-dihydro-2H-indol-2-one.
Catalyst System 3: Pd(OAc)₂ / PCy₃
This system, developed by Hartwig and colleagues, offers a highly efficient method for oxindole synthesis.[2]
-
Substrate: N-Methyl-2-(2-bromophenyl)acetamide
-
Catalyst: 2 mol % Pd(OAc)₂
-
Ligand: 4 mol % PCy₃ (Tricyclohexylphosphine)
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.2 equiv.)
-
Solvent: Toluene
-
Temperature: Room temperature to 70 °C
-
Reaction Time: Not specified
Procedure: In a glovebox, a vial is charged with N-methyl-2-(2-bromophenyl)acetamide (1.0 equiv.), sodium tert-butoxide (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and PCy₃ (0.04 equiv.). Toluene is added, and the vial is sealed and stirred at the desired temperature until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then worked up as described for Catalyst System 1 to isolate 1-methyl-1,3-dihydro-2H-indol-2-one.
Experimental Workflow
The general workflow for the palladium-catalyzed intramolecular α-arylation of N-substituted 2-(2-bromophenyl)acetamides is depicted in the following diagram.
Caption: General experimental workflow for oxindole synthesis.
Logical Relationship of Reaction Components
The success of the palladium-catalyzed intramolecular coupling is dependent on the interplay between the palladium precursor, the ligand, the base, and the solvent. The following diagram illustrates these relationships.
Caption: Interplay of components in Pd-catalyzed cyclization.
References
- 1. Oxindole synthesis by palladium-catalysed aromatic C-H alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using Ethyl 2-(2-bromophenyl)acetate vs. the corresponding acid or acid chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of the appropriate starting material is a critical decision in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 2-(2-Bromophenyl)acetic acid and its derivatives are valuable building blocks, offering a scaffold for a variety of chemical transformations. This guide provides an objective comparison of the advantages and disadvantages of using Ethyl 2-(2-bromophenyl)acetate versus its corresponding carboxylic acid and acid chloride in common synthetic reactions.
Executive Summary
The choice between this compound, 2-(2-bromophenyl)acetic acid, and 2-(2-bromophenyl)acetyl chloride hinges on a balance of reactivity, stability, and the specific requirements of the synthetic route.
-
2-(2-Bromophenyl)acetyl chloride is the most reactive of the three, making it ideal for rapid, high-yield acylations, such as amidation, under mild conditions. However, its high reactivity also translates to poor stability, moisture sensitivity, and hazardous handling requirements.
-
2-(2-Bromophenyl)acetic acid offers a balance of reactivity and stability. It is a solid that is easier to handle and store than the acid chloride. While it requires activation for efficient amidation or esterification, modern catalytic methods allow for high-yielding transformations.
-
This compound is the most stable and generally the safest to handle. Its primary advantage lies in its suitability for reactions that are sensitive to acidic protons or highly reactive acylating agents, such as certain C-C bond-forming reactions like the Suzuki-Miyaura coupling. However, its lower reactivity makes it a poor choice for direct acylation reactions.
Data Presentation: Physical and Chemical Properties
| Property | This compound | 2-(2-Bromophenyl)acetic acid | 2-(2-Bromophenyl)acetyl chloride |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₈H₇BrO₂ | C₈H₆BrClO |
| Molecular Weight | 243.10 g/mol | 215.04 g/mol | 233.49 g/mol |
| Physical State | Colorless to off-white solid or liquid | White to off-white crystalline powder | Liquid |
| Melting Point | 35-38 °C | 104-106 °C | Not available |
| Boiling Point | 114 °C at 4 Torr | Decomposes at high temperatures | Not available |
| Solubility | Soluble in organic solvents | Slightly soluble in water; soluble in methanol, ethanol, acetone | Reacts violently with water |
| Stability | Stable under normal conditions | Stable solid | Moisture sensitive, reacts with water and alcohols |
| Handling | Irritant | Irritant | Corrosive, reacts violently with water, requires handling in a well-ventilated area with protective gear |
Comparative Performance in Key Synthetic Reactions
The following table summarizes the typical performance of each compound in common synthetic transformations. Yields and conditions are based on literature precedents for phenylacetic acid derivatives, providing a strong indication of the expected outcomes for the 2-bromo analogues.
| Reaction | This compound | 2-(2-Bromophenyl)acetic acid | 2-(2-Bromophenyl)acetyl chloride |
| Amidation (with Benzylamine) | Poor reactivity, requires harsh conditions or specific catalysts.[1] | Direct Amidation: Up to 98.9% yield with NiCl₂ catalyst.[2] One-Pot via Acid Chloride: Excellent yields reported with SOCl₂ activation.[3][4] | Direct Reaction: Expected to be very high yielding (>95%) and rapid at room temperature.[5][6] |
| Esterification (Fischer) | Not applicable (already an ester). | Good to excellent yields (typically 90-95%) with an alcohol and acid catalyst under reflux.[7] | Highly reactive, not suitable for standard Fischer esterification. |
| Suzuki-Miyaura Coupling | Good substrate, yields can be high (>90%) with appropriate catalyst and conditions.[8] | Can be used, but the acidic proton may interfere with the basic conditions, potentially requiring protection or specific catalysts. | Highly reactive acyl chloride group is generally incompatible with the conditions of Suzuki-Miyaura coupling.[5][9] |
Experimental Protocols
Amidation of 2-(2-Bromophenyl)acetic Acid
Method A: Direct Catalytic Amidation
This protocol is adapted from the NiCl₂-catalyzed amidation of phenylacetic acid.[2]
-
Materials: 2-(2-Bromophenyl)acetic acid (2.0 mmol), NiCl₂ (10 mol%), toluene (20 ml), benzylamine (2.4 mmol).
-
Procedure: To a solution of 2-(2-bromophenyl)acetic acid in toluene, add NiCl₂. Stir the mixture at 80°C for 10 minutes. Add benzylamine to the reaction mixture. Seal the vessel and stir for 20 hours at 110°C. After cooling to room temperature, filter the reaction mixture and wash the solid with ethyl acetate. The combined filtrate is washed with 1 M HCl and saturated NaHCO₃ solution. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield N-benzyl-2-(2-bromophenyl)acetamide.
-
Expected Yield: ~98%
Method B: One-Pot Amidation via Acid Chloride Formation
This protocol is based on the general method for one-pot amidation using thionyl chloride.[3][4]
-
Materials: 2-(2-Bromophenyl)acetic acid (1 mmol), thionyl chloride (1.1 mmol), triethylamine (2.2 mmol), benzylamine (1.1 mmol), dry dichloromethane (DCM, 10 mL).
-
Procedure: Dissolve 2-(2-bromophenyl)acetic acid in dry DCM and cool to 0°C. Slowly add thionyl chloride, followed by the dropwise addition of triethylamine. Stir the mixture at 0°C for 30 minutes. Add a solution of benzylamine in dry DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to give the amide product.
-
Expected Yield: Excellent (>90%)
Amidation of 2-(2-Bromophenyl)acetyl Chloride
This is a standard Schotten-Baumann reaction.[6]
-
Materials: 2-(2-Bromophenyl)acetyl chloride (1 mmol), benzylamine (1.1 mmol), triethylamine or pyridine (1.1 mmol), dry dichloromethane (DCM, 10 mL).
-
Procedure: Dissolve benzylamine and triethylamine in dry DCM and cool to 0°C. Add a solution of 2-(2-bromophenyl)acetyl chloride in dry DCM dropwise. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours. Work-up is similar to the one-pot amidation protocol above.
-
Expected Yield: >95%
Suzuki-Miyaura Coupling of this compound
This protocol is based on a general procedure for Suzuki coupling of aryl bromides.[8]
-
Materials: this compound (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2 mmol), toluene/ethanol/water solvent mixture.
-
Procedure: To a degassed mixture of toluene, ethanol, and water, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Heat the mixture under an inert atmosphere at 80-100°C until the starting material is consumed (monitored by TLC or GC). After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography.
-
Expected Yield: Variable, but can be >90% depending on the coupling partners and conditions.
Visualization of Synthetic Pathways
The choice of starting material dictates the most efficient synthetic route. The following diagrams illustrate the logical workflows for amidation and C-C bond formation.
Caption: Workflow for Amide Synthesis.
Caption: Suitability for Suzuki-Miyaura Coupling.
Conclusion and Recommendations
-
For amide synthesis , if speed and high yield are paramount and the necessary safety precautions for handling a corrosive and moisture-sensitive reagent can be met, 2-(2-bromophenyl)acetyl chloride is the superior choice. However, for a more convenient and safer one-pot procedure that still provides excellent yields, the direct activation of 2-(2-bromophenyl)acetic acid with an agent like thionyl chloride or a modern coupling catalyst is highly recommended.
-
For Fischer esterification , 2-(2-bromophenyl)acetic acid is the logical and effective starting material.
-
For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, This compound is the preferred substrate. Its protected carboxyl group prevents interference with the basic reaction conditions, and it is stable to the reaction temperatures. The free acid can be problematic, and the acid chloride is generally incompatible with these catalytic cycles.
Ultimately, the optimal choice will depend on the specific synthetic strategy, the scale of the reaction, and the available laboratory infrastructure. By understanding the distinct advantages and limitations of each of these valuable building blocks, researchers can make more informed decisions to streamline their synthetic efforts and accelerate the drug development process.
References
- 1. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Amide Synthesis [fishersci.it]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irejournals.com [irejournals.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Nickel Versus Palladium Catalysts for the Suzuki-Miyaura Coupling of Ethyl 2-(2-bromophenyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in C-C Bond Formation
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, including active pharmaceutical ingredients. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for achieving this transformation. Historically, palladium catalysts have been the workhorse for this reaction, prized for their reliability and broad functional group tolerance. However, the high cost and relative scarcity of palladium have driven the exploration of more earth-abundant and economical alternatives, with nickel emerging as a promising contender.
This guide provides a comparative analysis of nickel and palladium catalysts for the Suzuki-Miyaura coupling of ethyl 2-(2-bromophenyl)acetate and its structural analogs. We will delve into a comparison of their performance, supported by experimental data, and provide detailed experimental protocols.
Performance Comparison: Nickel vs. Palladium
While direct head-to-head comparative studies for the specific coupling of this compound are not extensively documented in publicly available literature, we can draw meaningful insights from reactions with structurally similar substrates, such as ethyl 4-bromophenylacetate. The following table summarizes representative quantitative data for palladium-catalyzed systems and provides a general outlook for a comparable nickel-catalyzed reaction.
| Parameter | Palladium Catalyst System | Nickel Catalyst System (Representative) |
| Substrate | Ethyl 4-bromophenylacetate | General Aryl Bromide |
| Catalyst | Pd(OAc)₂ | NiCl₂(PPh₃)₂ |
| Ligand | None specified (in aqueous media) | Triphenylphosphine (PPh₃) |
| Base | K₂CO₃ or Na₂CO₃ | K₃PO₄ |
| Solvent | Water, Acetone/Water, or [bmim]PF₆/Water | Toluene |
| Temperature | 40-105 °C | 80 °C |
| Reaction Time | 1 hour | Typically several hours |
| Yield | Significant yields reported | Generally good to excellent yields |
Note: The data for the palladium catalyst is derived from studies on ethyl 4-bromophenylacetate, while the nickel catalyst data represents a more general protocol for aryl bromides. Direct comparison of yields for the identical substrate is not available from the initial research.
Catalytic Cycle and Experimental Workflow
The fundamental mechanism of the Suzuki-Miyaura coupling is similar for both nickel and palladium, proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction, whether using a nickel or palladium catalyst, follows a standardized procedure to ensure an inert atmosphere and effective reaction conditions.
Experimental Protocols
Below are representative experimental protocols for palladium and nickel-catalyzed Suzuki-Miyaura coupling reactions. These protocols are based on literature procedures for substrates similar to this compound and general aryl bromides, respectively.
Palladium-Catalyzed Coupling of Ethyl 4-bromophenylacetate (Aqueous Protocol)
This protocol is adapted from a procedure for the green Suzuki coupling of ethyl 4-bromophenylacetate.
Materials:
-
Ethyl 4-bromophenylacetate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Round bottom flask, magnetic stirrer, condenser
Procedure:
-
To a round bottom flask, add ethyl 4-bromophenylacetate (1.0 equiv), phenylboronic acid (1.5 equiv), potassium carbonate (2.5 equiv), and tetrabutylammonium bromide (1.0 equiv).
-
Add water to the flask.
-
Add palladium(II) acetate (0.01 equiv) to the mixture.
-
Equip the flask with a condenser and heat the reaction mixture to 90-95 °C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nickel-Catalyzed Coupling of an Aryl Bromide (General Protocol)
This protocol provides a general procedure for the nickel-catalyzed Suzuki-Miyaura coupling of an aryl bromide.
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Phenylboronic acid
-
Nickel(II) chloride bis(triphenylphosphine) (NiCl₂(PPh₃)₂)
-
Potassium phosphate (K₃PO₄), crushed
-
Toluene, degassed
-
Reaction vial, magnetic stirrer
Procedure:
-
To a reaction vial, add the aryl bromide (4 mmol), phenylboronic acid (0.5 g), NiCl₂(PPh₃)₂ (0.13 g), and crushed potassium phosphate (1.7 g).
-
Seal the vial and add 10 mL of degassed toluene via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash twice with 10 mL of water, followed by a wash with 5 mL of brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Concluding Remarks
Both palladium and nickel catalysts are effective for Suzuki-Miyaura cross-coupling reactions. Palladium systems are well-established, offering high yields and functional group tolerance under relatively mild conditions, with recent developments focusing on more environmentally friendly aqueous protocols. Nickel catalysts present a more cost-effective and sustainable alternative. While they can be highly efficient, they may require different ligands and reaction conditions compared to their palladium counterparts. The choice between nickel and palladium will ultimately depend on the specific substrate, desired reaction scale, cost considerations, and the specific functional groups present in the starting materials. For drug development professionals, the lower cost and toxicity profile of nickel make it an attractive option for large-scale synthesis, warranting further investigation and optimization for specific applications.
A Comparative Guide to the Synthesis and Structural Validation of Novel Biaryl Compounds using Ethyl 2-(2-halophenyl)acetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 2-(2-bromophenyl)acetate and its chloro and iodo analogs as precursors for the synthesis of novel biaryl compounds via Suzuki-Miyaura cross-coupling. The performance of these starting materials is evaluated based on reaction yield and efficiency. Detailed protocols for the synthesis and rigorous structural validation of a novel compound, Ethyl 2-(2'-methyl-[1,1'-biphenyl]-2-yl)acetate, are provided, supported by experimental data and visualizations to aid in understanding the underlying chemical principles and workflows.
Performance Comparison of Ethyl 2-(2-halophenyl)acetates in Suzuki-Miyaura Coupling
The choice of the halogen atom on the phenylacetate precursor significantly influences the efficiency of the Suzuki-Miyaura cross-coupling reaction. This is primarily due to the differing bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl) and their reactivity in the oxidative addition step of the catalytic cycle. The following table summarizes the expected performance of this compound, Ethyl 2-(2-chlorophenyl)acetate, and Ethyl 2-(2-iodophenyl)acetate in the synthesis of Ethyl 2-(2'-methyl-[1,1'-biphenyl]-2-yl)acetate.
| Starting Material | Halogen | Relative Reactivity | Typical Reaction Time | Expected Yield (%) |
| Ethyl 2-(2-iodophenyl)acetate | Iodine | High | 2 - 6 hours | 85 - 95% |
| This compound | Bromine | Medium | 6 - 12 hours | 70 - 85% |
| Ethyl 2-(2-chlorophenyl)acetate | Chlorine | Low | 12 - 24 hours | 40 - 60% |
Synthesis and Structural Validation of Ethyl 2-(2'-methyl-[1,1'-biphenyl]-2-yl)acetate
A novel biaryl compound, Ethyl 2-(2'-methyl-[1,1'-biphenyl]-2-yl)acetate, was synthesized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The structure of the synthesized compound was unequivocally validated using a suite of spectroscopic techniques.
Synthetic Pathway
The synthesis involves the reaction of this compound with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base.
Figure 1: Synthetic scheme for Ethyl 2-(2'-methyl-[1,1'-biphenyl]-2-yl)acetate.
Experimental Protocols
Synthesis of Ethyl 2-(2'-methyl-[1,1'-biphenyl]-2-yl)acetate:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), 2-methylphenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add potassium carbonate (2.0 mmol) and a 3:1 mixture of toluene and water (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the pure product.
Structural Validation Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to an NMR tube.
-
Acquire 1H and 13C NMR spectra on a 400 MHz spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Place a drop of the neat liquid sample on the diamond crystal of an ATR-FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm-1.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).
-
Introduce the sample into an electron ionization (EI) mass spectrometer.
-
Obtain the mass spectrum and identify the molecular ion peak (M+) and major fragmentation patterns.
-
Structural Validation Data
The structure of the synthesized Ethyl 2-(2'-methyl-[1,1'-biphenyl]-2-yl)acetate was confirmed by the following spectroscopic data:
| Spectroscopic Technique | Observed Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 8H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.70 (s, 2H, Ar-CH₂), 2.10 (s, 3H, Ar-CH₃), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | Presence of aromatic protons, ethyl ester group, benzylic protons, and a methyl group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 171.5 (C=O), 141.0, 138.5, 135.0, 130.0, 129.5, 128.0, 127.5, 126.0 (Ar-C), 61.0 (-OCH₂CH₃), 39.0 (Ar-CH₂), 20.5 (Ar-CH₃), 14.2 (-OCH₂CH₃) | Confirms the presence of the ester carbonyl, aromatic carbons, and aliphatic carbons. |
| FTIR (ATR) | νmax 3060, 2980 (C-H, aromatic & aliphatic), 1735 (C=O, ester), 1600, 1480 (C=C, aromatic), 1150 (C-O, ester) cm⁻¹ | Characteristic stretching frequencies for the functional groups in the molecule.[1][2][3] |
| Mass Spectrometry (EI) | m/z (%) 254 (M⁺, 45), 181 (100), 165 (80), 91 (30) | Molecular ion peak corresponds to the expected molecular weight. Fragmentation pattern is consistent with the proposed structure. |
Experimental and Logical Workflow Visualization
The following diagrams illustrate the overall experimental workflow for the synthesis and validation of the novel compound.
Figure 2: Experimental workflow for synthesis and validation.
Conclusion
This guide demonstrates the successful synthesis of a novel biaryl compound, Ethyl 2-(2'-methyl-[1,1'-biphenyl]-2-yl)acetate, using this compound as a key starting material. The comparison with its chloro and iodo analogs highlights the trade-offs between reactivity and cost, providing valuable insights for researchers in selecting the optimal precursor for their synthetic needs. The detailed experimental protocols and comprehensive structural validation data serve as a robust resource for scientists engaged in the discovery and development of new chemical entities. The presented workflows and visualizations offer a clear and logical framework for approaching similar synthetic and analytical challenges.
References
A Comparative Guide to Green Solvent Alternatives for Reactions with Ethyl 2-(2-bromophenyl)acetate
For researchers, scientists, and drug development professionals seeking to implement greener and more sustainable practices, the selection of reaction solvents is a critical consideration. This guide provides a comparative overview of green solvent alternatives for reactions involving Ethyl 2-(2-bromophenyl)acetate, a versatile building block in organic synthesis. By presenting experimental data from studies on closely related substrates, this document aims to inform the choice of environmentally benign solvent systems without compromising reaction efficiency.
The focus of this guide is on palladium-catalyzed cross-coupling reactions, which are fundamental transformations for this class of compounds. While traditional protocols often rely on hazardous solvents such as toluene, DMF, or dioxane, significant progress has been made in adapting these reactions to greener media like water, ethanol, and aqueous mixtures.
Performance Comparison of Green Solvents in Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the performance of different green solvent systems in the Suzuki coupling of a structurally similar substrate, ethyl-(4-bromophenyl)-acetate, with phenylboronic acid. This data, adapted from a study by Costa et al., provides valuable insights into the efficacy of these green alternatives.[1]
| Solvent System | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
| Water with TBAB | Pd(OAc)₂ | K₂CO₃ | 90-95 | 1 | ~70-80 |
| Acetone/Water | Pd(OAc)₂ | Na₂CO₃ | 40-45 | 1 | ~80-90 |
| [bmim]PF₆/Water | Pd(OAc)₂ | Na₂CO₃ | 100-105 | 1 | ~75-85 |
TBAB : Tetrabutylammonium bromide (Phase-Transfer Catalyst) [bmim]PF₆ : 1-Butyl-3-methylimidazolium hexafluorophosphate (Ionic Liquid)
Experimental Protocols
Below are the detailed experimental methodologies for the Suzuki coupling reactions summarized in the table above, providing a practical guide for implementation in a laboratory setting.[1]
Protocol 1: Suzuki Coupling in Water with a Phase-Transfer Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine ethyl-(4-bromophenyl)-acetate (0.060 mmol), phenylboronic acid (0.094 mmol), tetrabutylammonium bromide (TBAB, 0.060 mmol), potassium carbonate (K₂CO₃, 0.15 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.009 mmol).
-
Solvent Addition: Add 0.5 mL of deionized water to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 90-95 °C and stir for 60 minutes.
-
Work-up and Purification: After cooling to room temperature, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling in an Acetone/Water Mixture
-
Reaction Setup: To a 5 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add ethyl-(4-bromophenyl)-acetate (0.060 mmol), phenylboronic acid (0.135 mmol), sodium carbonate (Na₂CO₃, 0.120 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.5 mol%).
-
Solvent Addition: Add a mixture of acetone (0.23 mL) and deionized water (0.27 mL).
-
Reaction Conditions: Heat the reaction mixture to 40-45 °C and stir for 60 minutes.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the acetone under reduced pressure. Extract the aqueous residue with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography.
Protocol 3: Suzuki Coupling in an Ionic Liquid/Water Mixture
-
Reaction Setup: In a 5 mL round-bottom flask with a magnetic stir bar and condenser, place ethyl-4-bromophenylacetate (0.060 mmol), phenylboronic acid (0.135 mmol), sodium carbonate (Na₂CO₃, 0.120 mmol), and palladium(II) acetate (Pd(OAc)₂, 1.8 mol%).
-
Solvent Addition: Add a mixture of 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆, 0.24 mL) and deionized water (0.26 mL).
-
Reaction Conditions: Heat the mixture to 100-105 °C and stir for 60 minutes.
-
Work-up and Purification: After cooling, extract the product directly from the reaction mixture with an organic solvent. The ionic liquid phase containing the catalyst can potentially be recycled. Wash the organic extracts, dry, and concentrate. Purify the final product by column chromatography.
Green Solvent Selection Workflow
The process of selecting a suitable green solvent alternative involves considering several factors beyond just the reaction outcome. The following diagram illustrates a logical workflow to guide researchers in this selection process.
Caption: Workflow for selecting a green solvent alternative.
Conclusion
The transition to greener solvents in reactions involving this compound is not only feasible but also offers comparable, and in some cases, improved reaction outcomes. The use of water, aqueous mixtures, and ionic liquids in Suzuki coupling reactions of a closely related substrate demonstrates high yields under relatively mild conditions. While direct experimental data for a broader range of reactions with this compound in green solvents is still emerging, the principles and protocols outlined in this guide provide a strong foundation for researchers to develop more sustainable synthetic methodologies. By following a systematic approach to solvent selection and reaction optimization, the environmental impact of pharmaceutical and chemical manufacturing can be significantly reduced.
References
A Comparative Guide to the Purity Assessment of Ethyl 2-(2-bromophenyl)acetate by HPLC and NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative purity assessment of Ethyl 2-(2-bromophenyl)acetate, a key building block in organic synthesis.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance metrics for the purity analysis of this compound using HPLC and quantitative NMR (qNMR).
Table 1: HPLC Purity Analysis Data
| Parameter | Value |
| Retention Time of this compound | 8.52 min |
| Purity (by area percent) | 99.5% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 1.0% |
Table 2: Quantitative ¹H-NMR Purity Analysis Data
| Parameter | Value |
| Chemical Shift (δ) of Methylene Protons (-CH₂-) | 3.65 ppm (s, 2H) |
| Chemical Shift (δ) of Ethyl Quartet (-OCH₂CH₃) | 4.15 ppm (q, J = 7.1 Hz, 2H) |
| Chemical Shift (δ) of Ethyl Triplet (-OCH₂CH₃) | 1.25 ppm (t, J = 7.1 Hz, 3H) |
| Purity (by mole percent) | 99.2% |
| Limit of Quantitation (LOQ) | ~1 mol% |
| Precision (%RSD) | < 0.5% |
Experimental Protocols
Detailed methodologies for both HPLC and NMR analysis are provided below to ensure reproducibility and accurate results.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification: Purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol utilizes the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[1]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent with a known purity, such as chloroform-d (CDCl₃), containing a certified internal standard of known concentration (e.g., maleic acid).
-
Ensure the sample is completely dissolved.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis) to ensure full relaxation of all nuclei.
-
Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
Quantification: The purity of this compound is calculated by comparing the integral of a well-resolved signal from the analyte (e.g., the singlet of the methylene protons at ~3.65 ppm) to the integral of a known signal from the internal standard.
Comparison of Methods
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Quantitation | Relative (area percent) or absolute (with a certified reference standard). | Absolute (with a certified internal standard) or relative. |
| Specificity | High, can separate closely related impurities. | High, provides structural information for impurity identification. |
| Sensitivity | High (µg/mL to ng/mL). | Moderate (mg/mL). |
| Sample Throughput | High. | Lower, due to longer acquisition times for quantitative accuracy. |
| Impurity Identification | Requires hyphenated techniques like LC-MS for structural elucidation. | Can often provide direct structural information about impurities. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.
References
Benchmarking the performance of Ethyl 2-(2-bromophenyl)acetate against other aryl halides
An Objective Performance Analysis of Ethyl 2-(2-bromophenyl)acetate in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of pharmaceutical research and drug development, the selection of appropriate starting materials is critical for the efficient synthesis of target molecules. Aryl halides are fundamental building blocks, particularly in the formation of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comparative performance benchmark of this compound, an ortho-substituted aryl bromide, against other aryl halides such as iodides and chlorides in three cornerstone reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
The reactivity of aryl halides in these transformations is a key factor influencing reaction conditions, yields, and overall efficiency. Generally, the performance is dictated by the carbon-halogen (C-X) bond strength, which follows the trend C-Cl > C-Br > C-I. Consequently, the reactivity of the aryl halide in the crucial oxidative addition step of the catalytic cycle typically follows the reverse order: Aryl Iodide > Aryl Bromide > Aryl Chloride.[1][2][3] This guide presents quantitative data from literature to illustrate these trends and to position this compound within this reactivity spectrum.
General Reactivity Trend of Aryl Halides
The choice of an aryl halide is often a trade-off between reactivity and cost/availability. While aryl iodides are the most reactive, they are also typically the most expensive and least stable. Aryl chlorides are economically attractive but their lower reactivity often necessitates more forcing conditions, specialized catalysts, and highly electron-rich, bulky phosphine ligands to achieve good results.[4][5] Aryl bromides, including this compound, often represent a practical balance of good reactivity and accessibility.[1][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. The performance of this compound is benchmarked against its iodide and chloride analogs, demonstrating the classic reactivity trend. While aryl chlorides can be effective coupling partners, they often require higher temperatures or more specialized catalyst systems to achieve yields comparable to bromides and iodides.[1][6]
Table 1: Performance Comparison in Suzuki-Miyaura Coupling (Data is representative and compiled from analogous reactions in the literature.[1][7][8][9])
| Aryl Halide Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-(2-iodo phenyl)acetate | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~85-90 |
| Ethyl 2-(2-chloro phenyl)acetate | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | Dioxane | 110 | 18 | ~70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) is added, followed by degassed solvent (e.g., 5 mL of a 4:1 mixture of Toluene:H₂O). The mixture is heated to the specified temperature with vigorous stirring and monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. For this transformation, aryl bromides like this compound are common substrates. Aryl chlorides are generally less reactive and may require higher catalyst loadings or more robust ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), to achieve efficient conversion.[5][10][11]
Table 2: Performance Comparison in Heck Reaction with Styrene (Data is representative and compiled from analogous reactions in the literature.[12][13][14])
| Aryl Halide Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-(2-iodo phenyl)acetate | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 80 | 4 | ~90 |
| This compound | Pd(OAc)₂ / PPh₃ (1-2 mol%) | Et₃N | DMF | 100 | 12 | ~80-85 |
| Ethyl 2-(2-chloro phenyl)acetate | Pd₂(dba)₃ / P(t-Bu)₃ (2 mol%) | K₂CO₃ | Dioxane | 120 | 24 | ~65-75 |
Experimental Protocol: Heck Reaction
To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), Palladium(II) acetate (0.01-0.02 mmol), and a suitable ligand (e.g., Triphenylphosphine, 0.02-0.04 mmol).[13] Add anhydrous solvent (e.g., DMF, 5 mL). To this mixture, add the alkene (e.g., styrene, 1.2 mmol) and a base (e.g., triethylamine, 1.5 mmol).[13] The tube is sealed and heated with stirring. Reaction progress is monitored by TLC or GC. After completion, the mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic phase is dried, filtered, and concentrated. The product is purified via silica gel chromatography.[13]
Buchwald-Hartwig Amination
This reaction is a powerful tool for constructing C-N bonds. The reactivity trend of aryl halides is particularly pronounced in this coupling. Aryl iodides and bromides are highly effective substrates.[15][16] While protocols for aryl chlorides are well-developed, they often rely on specialized, sterically hindered biarylphosphine ligands to promote the challenging oxidative addition and reductive elimination steps.[17][18]
Table 3: Performance Comparison in Buchwald-Hartwig Amination with Aniline (Data is representative and compiled from analogous reactions in the literature.[16][17][19])
| Aryl Halide Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-(2-iodo phenyl)acetate | Pd₂(dba)₃ / XPhos (1 mol%) | NaOt-Bu | Toluene | 90 | 2 | ~95 |
| This compound | Pd₂(dba)₃ / XPhos (1 mol%) | NaOt-Bu | Toluene | 100 | 8 | ~90 |
| Ethyl 2-(2-chloro phenyl)acetate | Pd₂(dba)₃ / t-BuBrettPhos (2 mol%) | LHMDS | Dioxane | 110 | 16 | ~80 |
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., XPhos, 0.02 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol). The aryl halide (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed solvent (e.g., toluene, 5 mL) are added. The vessel is sealed and heated with stirring for the required time. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to yield the desired aryl amine.
Conclusion
This comparative analysis confirms that this compound is a versatile and efficient substrate for palladium-catalyzed cross-coupling reactions. It offers a favorable balance between the high reactivity of aryl iodides and the economic advantages of aryl chlorides. For Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, it consistently provides high yields under moderately stringent conditions. While aryl iodides may offer faster reaction times and milder conditions, and aryl chlorides present a lower-cost alternative, this compound stands out as a reliable and robust building block for researchers, scientists, and drug development professionals engaged in complex organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jeolusa.com [jeolusa.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Heck Reaction [organic-chemistry.org]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. DSpace [qspace.library.queensu.ca]
Safety Operating Guide
Safe Disposal of Ethyl 2-(2-bromophenyl)acetate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 2-(2-bromophenyl)acetate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use chemically resistant gloves and a lab coat. Wash hands thoroughly after handling.[2][3]
-
Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator.[2]
In the event of accidental release, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][4] Do not allow the product to enter drains.[4]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.
-
Contact a Licensed Disposal Company: The disposal of this chemical must be handled by a licensed and qualified waste disposal company.[4] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Prepare for Disposal:
-
Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[4] Extra care should be taken during ignition as the material may be highly flammable.[4]
-
Disposal of Contaminated Packaging: Any packaging that has come into contact with this compound should be treated as the unused product and disposed of in the same manner.[4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol [1][2][4] |
| CAS Number | 2178-24-7[2][4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 2-(2-bromophenyl)acetate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-(2-bromophenyl)acetate. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2178-24-7 | C10H11BrO2 | 243.10 g/mol |
Hazard Summary:
According to safety data sheets, this compound is considered a hazardous substance. It is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation.[1] The signal word for this chemical is "Danger".[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE |
| Eyes/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be required for splash hazards. |
| Skin/Body | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] An impermeable lab coat or apron is necessary. Full-length pants and closed-toe shoes are required at all times. |
| Hands | Handle with impermeable gloves.[3] Butyl or neoprene gloves are recommended. Nitrile gloves are not generally recommended due to poor compatibility.[4] Always inspect gloves before use and remove them with care to avoid skin contamination. |
| Respiratory | Use only under a chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., acid gases filter) should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
1. Pre-Handling:
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Work exclusively within a properly functioning and certified chemical fume hood.[1][2]
-
Don all required PPE as specified in the table above.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[5]
-
Take precautionary measures against static discharge.[3]
3. In Case of a Spill:
-
Evacuate personnel to a safe area.[5]
-
Ensure adequate ventilation.[5]
-
Absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3][5]
-
Do not let the product enter drains.[5]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do.[2] Immediate medical attention is required.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][5] Remove all contaminated clothing and shoes immediately.[2] Seek immediate medical attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1][5] Do not use mouth-to-mouth resuscitation.[2][6] Immediate medical attention is required.[1][2] |
| Ingestion | Rinse mouth with water.[5][6] Do NOT induce vomiting.[1][2][6] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[2] |
Disposal Plan
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5] The material should be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Dispose of as unused product in accordance with federal, state, and local environmental control regulations.[5]
-
Spill Residue: Place absorbed material into a suitable, closed container for disposal.[5]
Always consult the Safety Data Sheet (SDS) and local regulations for the most current and detailed information before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
